3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Description
The exact mass of the compound 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,4,4-tetrachlorothiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl4O2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXGCSCRRVVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041461 | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3737-41-5 | |
| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
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| Record name | 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.013 | |
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| Record name | 3,3,4,4-TETRACHLOROTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY4TJ4WC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (also known as 3,3,4,4-tetrachlorosulfolane), a significant halogenated organosulfur compound. This document details the prevailing synthetic strategy, rooted in the exhaustive chlorination of tetrahydrothiophene 1,1-dioxide (sulfolane). We will explore the mechanistic rationale, provide a detailed experimental protocol based on established chemical principles, and discuss the critical parameters governing the reaction's success. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this process.
Introduction and Strategic Overview
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (CAS No. 3737-41-5) is a fully substituted derivative of sulfolane. Sulfolane itself is a highly stable, polar aprotic solvent widely employed in the petrochemical industry for extractive distillation and in various chemical reactions.[1][2] The introduction of four chlorine atoms onto the thiophene ring dramatically alters the molecule's physical and chemical properties, including its molecular weight, polarity, and reactivity, making it a subject of interest for specialized applications.
The most logical and industrially practiced approach to synthesizing this compound is through the direct, exhaustive chlorination of a readily available and inexpensive precursor: tetrahydrothiophene 1,1-dioxide (sulfolane). This strategy leverages the inherent stability of the sulfone group while exploiting the reactivity of the C-H bonds at the 3 and 4 positions of the ring.
The reaction proceeds via a free-radical mechanism, which necessitates an initiation step, typically using ultraviolet (UV) light. The process involves the sequential substitution of all four hydrogen atoms on the carbons adjacent to the sulfone group (positions 3 and 4) with chlorine atoms.
Mechanistic Insights and Rationale
The synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is predicated on the principles of free-radical halogenation. The electron-withdrawing nature of the sulfone group plays a crucial role in directing the regioselectivity of the chlorination.
-
Initiation: The reaction is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•) under the influence of UV radiation.
Cl₂ + hν → 2 Cl•
-
Propagation: A chlorine radical then abstracts a hydrogen atom from one of the methylene groups (C3 or C4) of the sulfolane ring. The C-H bonds at the 2 and 5 positions are less reactive towards radical abstraction due to the strong deactivating effect of the adjacent sulfone group. This results in the formation of a sulfolanyl radical and hydrogen chloride (HCl).
(CH₂)₄SO₂ + Cl• → •CH(CH₂)₃SO₂ + HCl
-
Further Propagation: The newly formed sulfolanyl radical reacts with another molecule of chlorine to yield a monochlorinated sulfolane and a new chlorine radical, which continues the chain reaction.
•CH(CH₂)₃SO₂ + Cl₂ → ClCH(CH₂)₃SO₂ + Cl•
-
Exhaustive Chlorination: The presence of an initial chlorine substituent facilitates the abstraction of the remaining hydrogen on the same carbon atom in subsequent steps. This process continues until all four hydrogen atoms at the 3 and 4 positions are replaced by chlorine atoms. The reaction requires a significant excess of chlorine and prolonged reaction times to drive the equilibrium towards the fully substituted product.
The choice of photochemical initiation is critical as thermal chlorination would require excessively high temperatures that could lead to the degradation of the sulfolane ring.
Detailed Experimental Protocol
The following protocol describes a representative procedure for the synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Safety Precaution: This procedure involves highly corrosive and toxic substances, including chlorine gas and hydrogen chloride. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. A system to neutralize excess chlorine and HCl gas is mandatory.
Reagents and Equipment
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | 120.17 | 120.2 g | 1.0 | Must be anhydrous. |
| Chlorine (Cl₂) | 70.90 | Excess | - | Gaseous, supplied from a cylinder. |
| Nitrogen (N₂) | - | - | - | For inerting the system. |
| 5% Sodium Bicarbonate Solution | - | ~500 mL | - | For neutralization. |
| Dichloromethane (CH₂Cl₂) | - | ~400 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - | For drying. |
| Photochemical Reactor with UV Lamp | - | 1 | - | Quartz immersion well is ideal. |
| Gas Dispersion Tube | - | 1 | - | For bubbling Cl₂ gas. |
| Gas Outlet Scrubber | - | 1 | - | Containing NaOH solution to trap HCl/Cl₂. |
| Standard Glassware | - | - | - | Round-bottom flask, condenser, etc. |
Step-by-Step Procedure
-
Reactor Setup: Assemble the photochemical reactor. Place 120.2 g (1.0 mol) of anhydrous sulfolane into the reaction vessel. If the sulfolane is solid, it should be gently melted (M.P. ~27.5 °C) before transfer.
-
Inerting: Purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture.
-
Reaction Initiation: Turn on the UV lamp and begin vigorous stirring of the molten sulfolane. Heat the vessel to maintain a temperature of approximately 60-70 °C.
-
Chlorine Introduction: Introduce a steady stream of dry chlorine gas below the surface of the molten sulfolane using a gas dispersion tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature. Hydrogen chloride gas will begin to evolve and should be directed to a gas scrubber.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the C-H signals of sulfolane.
-
Reaction Completion: Continue the chlorination for several hours until the desired level of conversion is achieved. The formation of the tetrachlorinated product is indicated by a significant increase in the density of the reaction mixture. The reaction is typically run for 10-15 hours.
-
Purging: Once the reaction is complete, turn off the chlorine supply and the UV lamp. Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove excess dissolved chlorine and HCl.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the crude product into approximately 500 mL of a cold, stirred 5% sodium bicarbonate solution to neutralize any remaining acidic components.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 200 mL). The dense, chlorinated product may form the lower layer.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product is a solid. It can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide as a crystalline solid.
Visualization of Synthetic Workflow
The following diagrams illustrate the overall reaction and the experimental workflow.
Caption: Experimental workflow for the synthesis and purification process.
Product Characterization Data
The final product, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide | PubChem |
| CAS Number | 3737-41-5 | PubChem |
| Molecular Formula | C₄H₄Cl₄O₂S | PubChem |
| Molecular Weight | 257.9 g/mol | PubChem |
| Appearance | White crystalline solid | - |
| Melting Point | 135-138 °C | - |
Safety and Hazard Information
It is imperative to handle all chemicals with extreme care. The synthesized product and its precursors have associated hazards.
-
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide:
-
GHS Classification: Toxic if swallowed, Causes skin irritation, Causes serious eye irritation.
-
-
Sulfolane (Tetrahydrothiophene 1,1-dioxide):
-
GHS Classification: Harmful if swallowed.
-
-
Chlorine Gas:
-
GHS Classification: Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life.
-
All operations should be performed after a thorough risk assessment. An emergency plan should be in place to handle any accidental exposure or release.
Conclusion
The synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide via photochemical chlorination of sulfolane is a robust but hazardous process. Success hinges on the careful control of reaction conditions, particularly temperature and the rate of chlorine addition, as well as the effective exclusion of moisture. This guide provides a foundational protocol and the underlying scientific principles to enable skilled researchers to approach this synthesis with an informed and safety-conscious perspective. The unique properties of the resulting polychlorinated sulfone derivative warrant its consideration for advanced applications in materials science and as a specialized chemical intermediate.
References
-
PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Sulfolane. Retrieved from [Link]
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Rule, K. L., Ebbett, V. R., & Vikesland, P. J. (2005). Formation of chloroform and chlorinated organics by free-chlorine-mediated oxidation of triclosan. Environmental Science & Technology, 39(9), 3176–3185. Available at: [Link]
- Google Patents. (n.d.). Method for photochemical sulphochlorination of gaseous alkanes.
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An In-depth Technical Guide to 3,3,4,4-Tetrachlorothiolane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4-Tetrachlorothiolane 1,1-dioxide, a halogenated sulfone, represents a molecule of significant interest due to its unique combination of a strained five-membered ring system, multiple chlorine substituents, and an oxidized sulfur center. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical properties, and potential applications, particularly within the realms of medicinal chemistry and agrochemical research. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds in various scientific endeavors.
Part 1: Chemical Identity and Nomenclature
The compound with the common name 3,3,4,4-tetrachlorothiolane 1,1-dioxide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide [1]. The name is derived from its structure: a saturated five-membered sulfur-containing heterocycle (thiolane, also known as tetrahydrothiophene) where the sulfur atom is oxidized to a sulfone group (1,1-dioxide), and positions 3 and 4 of the ring are each substituted with two chlorine atoms.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide[1] |
| CAS Number | 3737-41-5[1] |
| Molecular Formula | C₄H₄Cl₄O₂S[1] |
| Molecular Weight | 257.95 g/mol |
| Synonyms | 3,3,4,4-Tetrachlorosulfolane, DAC 649, Nopcocide DS 649[1] |
Part 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A plausible synthetic route would involve:
-
Chlorination of Tetrahydrothiophene or a Related Precursor: This step aims to introduce the four chlorine atoms onto the thiophene ring.
-
Oxidation of the Sulfide to a Sulfone: The resulting tetrachlorinated tetrahydrothiophene would then be oxidized to the corresponding 1,1-dioxide.
Diagram of the Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of 3,3,4,4-tetrachlorothiolane 1,1-dioxide.
Detailed Methodological Considerations and Mechanistic Insights
Step 1: Chlorination
The introduction of chlorine atoms onto the tetrahydrothiophene ring can be approached in a few ways, each with its own mechanistic implications.
-
Direct Chlorination of Tetrahydrothiophene: The reaction of tetrahydrofuran with chlorine radicals has been studied, suggesting that hydrogen abstraction is a key step[2][3]. A similar free-radical chlorination of tetrahydrothiophene with elemental chlorine (Cl₂) under UV irradiation could be envisioned[4]. This process would likely proceed via a radical chain mechanism, where chlorine radicals abstract hydrogen atoms from the thiophene ring, followed by reaction with Cl₂ to form the C-Cl bond and regenerate a chlorine radical. However, controlling the degree and regioselectivity of chlorination to achieve the desired 3,3,4,4-tetrachloro substitution pattern would be challenging and likely result in a mixture of products.
-
Addition of Chlorine to 2,3-Dihydrothiophene: A more controlled approach would be the addition of chlorine across the double bond of 2,3-dihydrothiophene. The electrophilic addition of halogens to alkenes is a well-established reaction[5][6]. This would initially yield 3,4-dichlorotetrahydrothiophene. Subsequent radical chlorination could then be employed to introduce the remaining two chlorine atoms at the same positions, although this would still present selectivity challenges.
-
Chlorination of Thiophene followed by Reduction: Another strategy involves the chlorination of thiophene itself. Thiophene can be chlorinated using various reagents, including chlorine gas or sulfuryl chloride (SO₂Cl₂)[7][8]. This would lead to a mixture of chlorothiophenes. The desired tetrachlorothiophene could then be selectively reduced to the corresponding tetrahydrothiophene. However, controlling the chlorination to obtain the 2,3,4,5-tetrachlorothiophene and subsequent selective reduction of the double bonds without affecting the C-Cl bonds would require careful optimization. A patent describes the formation of a tetrachlorothiolane (C₄H₄Cl₄S) as a chlorine addition product of thiophene[9].
Step 2: Oxidation
The oxidation of the resulting 3,3,4,4-tetrachlorotetrahydrothiophene to the 1,1-dioxide is a standard transformation in sulfur chemistry.
-
Hydrogen Peroxide in Acidic Media: A common and effective method for oxidizing sulfides to sulfones is the use of hydrogen peroxide in the presence of an acid catalyst, such as acetic acid or formic acid[10]. The reaction proceeds via an initial oxidation to the sulfoxide, which is then further oxidized to the sulfone.
-
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation and are often used for the synthesis of sulfones[11].
The choice of oxidizing agent and reaction conditions would need to be carefully selected to avoid any unwanted side reactions, given the presence of the electron-withdrawing chlorine atoms.
Part 3: Physicochemical Properties and Safety
The physical and chemical properties of 3,3,4,4-tetrachlorothiolane 1,1-dioxide are largely dictated by the presence of the polar sulfone group and the numerous carbon-chlorine bonds.
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 178.5-179.5 °C | Echemi |
| Boiling Point | 399.0 ± 42.0 °C at 760 mmHg | Echemi |
| Density | 1.8 ± 0.1 g/cm³ | Echemi |
| Flash Point | 195.1 ± 27.9 °C | Echemi |
| Refractive Index | 1.564 | Echemi |
The high melting and boiling points are indicative of the compound's high molecular weight and the strong intermolecular dipole-dipole interactions afforded by the sulfone group.
Safety and Hazard Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3,4,4-tetrachlorothiolane 1,1-dioxide is classified as:
-
H301: Toxic if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Part 4: Potential Applications in Research and Development
While specific applications of 3,3,4,4-tetrachlorothiolane 1,1-dioxide are not extensively documented, its structural features suggest potential utility in several areas of chemical research, particularly in drug discovery and agrochemical development.
Medicinal Chemistry
Sulfur-containing functional groups are present in a wide array of pharmaceuticals[12]. The sulfone group, in particular, is a key component of many bioactive molecules[13]. Chlorinated compounds also play a significant role in medicinal chemistry, often enhancing the biological activity and metabolic stability of drug candidates[14].
The combination of a sulfone moiety and multiple chlorine atoms in 3,3,4,4-tetrachlorothiolane 1,1-dioxide makes it an interesting scaffold for the design of novel therapeutic agents. The rigid, five-membered ring system can serve as a template for positioning substituents in a defined spatial orientation, which is crucial for binding to biological targets. The electron-withdrawing nature of the chlorine atoms and the sulfone group can influence the molecule's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions.
The sulfoximine group, a close analogue of the sulfone, has gained significant traction in medicinal chemistry, highlighting the value of exploring diverse sulfur-based functional groups in drug design[15].
Agrochemicals
Many commercial pesticides and herbicides are organochlorine compounds[16][17][18][19]. The presence of chlorine atoms can confer potent biological activity. Given that some cyclic lipopeptides have shown herbicidal and insecticidal activities[20], and various substituted pyrroles have applications as agrochemicals[21], the highly chlorinated cyclic structure of 3,3,4,4-tetrachlorothiolane 1,1-dioxide makes it a candidate for screening in agrochemical discovery programs.
Conclusion
3,3,4,4-Tetrachlorothiolane 1,1-dioxide is a unique chemical entity with a well-defined structure and notable physicochemical properties. While its synthesis is not yet described in a dedicated protocol, a logical and feasible synthetic pathway can be proposed based on established organic chemistry principles. The combination of a sulfone group and extensive chlorination on a rigid cyclic scaffold suggests that this compound and its derivatives could be valuable building blocks in the design of novel bioactive molecules for pharmaceutical and agrochemical applications. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.
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ChemRxiv. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
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Organic Chemistry Portal. Thiophene synthesis. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Polychlorinated Biphenyls (PCBs), Organochlorine Pesticides, and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Health and environmental effects of silent killers Organochlorine pesticides and polychlorinated biphenyl - Journal of King Saud University - Science [jksus.org]
- 18. Polychlorinated Biphenyls and Chlorinated Pesticides in Sediments along the Semi-Closed Areas of Alexandria, Egypt [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Cyclic Lipopeptides with Herbicidal and Insecticidal Activities Produced by Bacillus clausii DTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Guide: Chlorinated Sulfones in Drug Development
This technical guide provides a comprehensive analysis of chlorinated sulfones, structured for researchers in medicinal chemistry and organic synthesis.
From Synthetic Intermediates to Pharmacophoric Modulators
Executive Summary: The "Chemical Chameleon"
Chlorinated sulfones (
This guide moves beyond standard textbook definitions to explore the practical handling, synthesis, and application of these moieties in a high-stakes research environment.
Synthetic Architectures: Construction Strategies
Creating chlorinated sulfones requires a strategic choice between oxidative and electrophilic pathways. The decision depends heavily on the substrate's sensitivity to oxidation versus base.
Pathway A: The Oxidative Route (Sulfide First)
This is the preferred route for complex scaffolds. The chlorine is introduced at the sulfide stage (often easier to control), followed by oxidation to the sulfone.
-
Step 1: Chlorination of the sulfide using
-chlorosuccinimide (NCS). -
Step 2: Oxidation using
or . -
Why this works: Sulfones are electron-deficient, making direct chlorination of the
-position difficult without strong bases. Sulfides are electron-rich, reacting readily with electrophilic chlorine sources.
Pathway B: The Carbanion Route (Sulfone First)
Direct chlorination of an existing sulfone requires generating an
-
Reagents:
/ KOH (Phase Transfer) or / Hexachloroethane. -
Constraint: Requires a substrate tolerant of strong bases.
Decision Matrix (Visualization)
Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability and substrate stability.
Reactivity Profile: The Ramberg-Bäcklund Reaction (RBR)[2][3]
The defining feature of
Mechanism of Action
The reaction proceeds through a specific sequence that validates the structure of the chlorosulfone:
-
Deprotonation: Base removes one
-proton. -
Cyclization: Intramolecular
displacement of the chlorine forms an unstable episulfone (thiirane 1,1-dioxide). -
Cheletropic Extrusion: The episulfone ejects
to yield the alkene.[2]
Mechanistic Flow[5]
Figure 2: The Ramberg-Bäcklund sequence.[2] The formation of the episulfone is the rate-determining geometric constraint.
Validated Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of Alkenes (Meyers Modification)
Context: This protocol combines the generation of the chlorinated sulfone and the RBR in one pot, avoiding the isolation of the potentially unstable
Reagents:
-
Sulfone substrate (1.0 equiv)
-
(Solvent/Reagent, excess) or
(1.2 equiv) in -
KOH (powdered, 10 equiv)
-
Aliquat 336 (Phase Transfer Catalyst, 10 mol%)
Workflow:
-
Setup: In a round-bottom flask, dissolve the sulfone in
(or use as solvent if regulations permit). -
Addition: Add the Aliquat 336 and powdered KOH.
-
Reaction: Stir vigorously at room temperature. The PTC transports hydroxide into the organic layer, deprotonating the sulfone. The anion reacts with the halogen source (
) to form the -chlorosulfone in situ. -
Cascade: The base immediately deprotonates the newly formed chlorosulfone, triggering the RBR cyclization and
extrusion. -
Termination: Monitor by TLC. Upon completion, quench with water, extract with DCM, and purify via silica gel chromatography.
Critical Insight: This method is superior for sensitive substrates because the harsh conditions of isolating the chlorosulfone are bypassed.
Medicinal Chemistry Applications
Bioisosterism and Stability
While the RBR is a synthetic tool, the stable chlorosulfone moiety itself is increasingly relevant in drug design.
-
Metabolic Blocking: Replacing a metabolic "soft spot" (like a benzylic hydrogen) with a chlorine atom on an
-sulfone carbon can significantly increase half-life ( ). -
Lipophilicity Tuning: The sulfone group is polar (lowering LogP), while the chlorine is lipophilic. Balancing these allows fine-tuning of membrane permeability.
Comparative Data: Sulfone vs. Chlorosulfone
| Property | Methyl Sulfone ( | Chloromethyl Sulfone ( | Impact on Drug Design |
| Electronic Effect | Strong EWG ( | Very Strong EWG | Increases acidity of remaining |
| Metabolic Stability | Susceptible to hydroxylation | Resistant to oxidation | Blocks P450-mediated metabolism at the |
| Reactivity | Stable | Electrophilic (potential alkylator) | Risk: Potential for glutathione conjugation (toxicity). Must be sterically hindered. |
Toxicity & Safety Warning (The PCB Connection)
Researchers must be aware that polychlorinated diaryl sulfones share structural homology with PCB metabolites.
-
Mechanism of Toxicity: Polychlorinated biphenyl sulfones can persist in tissue and have been linked to the formation of foam cells in atherosclerosis [14].
-
Handling Precaution: When working with aryl-chlorosulfones, assume high persistence. Use dedicated waste streams for halogenated organics.
References
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI Molecules. Available at: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. Synthesis / Organic Chemistry Portal. Available at: [Link]
-
Polychlorinated Biphenyl Quinone Promotes Macrophage-Derived Foam Cell Formation. Chemical Research in Toxicology. Available at: [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. MDPI. Available at: [Link]
-
Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. Available at: [Link]
Sources
Methodological & Application
The Synthetic Utility of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide: A Detailed Guide for Researchers
Introduction: Unveiling a Potent and Versatile Building Block
In the landscape of synthetic organic chemistry, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, also known as tetrachlorosulfolane, emerges as a crystalline, thermally stable, yet highly reactive chemical intermediate.[1][2] Its unique combination of a sulfone moiety and extensive chlorination at the 3 and 4 positions bestows upon it a distinct reactivity profile, primarily as a potent dienophile in [4+2] cycloaddition reactions. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
The core utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide lies in its ability to participate in Diels-Alder reactions with a variety of dienes. The resulting cycloadduct readily undergoes a spontaneous retro-Diels-Alder reaction, extruding sulfur dioxide to generate a new six-membered ring annulated with a tetrachlorobutadienediyl group.[3] This powerful transformation allows for the rapid construction of complex, chlorinated polycyclic systems.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide [1]
| Property | Value |
| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide |
| CAS Number | 3737-41-5 |
| Molecular Formula | C₄H₄Cl₄O₂S |
| Molecular Weight | 257.95 g/mol |
| Appearance | White crystalline solid |
Safety Precautions: 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is classified as toxic if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Diels-Alder Reaction and Subsequent SO₂ Extrusion
The most significant application of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is its role as a dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the sulfone group and the four chlorine atoms significantly activates the double bond for reaction with a wide range of dienes.
Mechanistic Rationale
The reaction proceeds via a concerted [4+2] cycloaddition between the diene and the double bond of the tetrachlorosulfolene. This is followed by a thermally induced cheletropic elimination of sulfur dioxide. The loss of the gaseous SO₂ is entropically favorable and drives the reaction towards the formation of the final product.
Experimental Protocols
The following protocols are illustrative examples of the synthetic utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Protocol 1: Synthesis of a Tetrachlorinated Bicyclic System
This protocol describes a general procedure for the reaction of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide with a simple diene, such as 1,3-butadiene.
Materials:
-
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
-
1,3-Butadiene (or a suitable precursor like 3-sulfolene)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous toluene.
-
Add the diene (1.1 eq). If using a gaseous diene like 1,3-butadiene, it can be bubbled through the solution or a precursor like 3-sulfolene can be used, which will generate the diene in situ upon heating.[4]
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 12-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Outcome:
The reaction is expected to yield the corresponding tetrachlorinated bicyclic product with the extrusion of sulfur dioxide.
Protocol 2: Dehydrochlorination to an Activated Dienophile
While highly reactive, the synthetic utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide can be further expanded by its conversion to a more unsaturated derivative. Dehydrochlorination can yield 3,4-dichlorothiophene 1,1-dioxide, a highly reactive dienophile in its own right.
Materials:
-
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
-
A suitable non-nucleophilic base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (1.0 eq) in an anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the non-nucleophilic base (2.2 eq) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
The crude 3,4-dichlorothiophene 1,1-dioxide can be used in subsequent reactions without further purification or can be purified by chromatography if necessary.
Causality Behind Experimental Choices:
-
Non-nucleophilic base: A strong, non-nucleophilic base is crucial to promote the elimination of HCl without competing nucleophilic substitution at the carbon-chlorine bonds.
-
Anhydrous conditions: The reactants and the product are sensitive to moisture, which can lead to undesired side reactions.
-
Low temperature: The initial addition of the base at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Conclusion and Future Outlook
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide stands as a valuable and versatile intermediate for the synthesis of complex chlorinated polycyclic frameworks. Its high reactivity in Diels-Alder reactions, coupled with the spontaneous extrusion of sulfur dioxide, provides a powerful and efficient method for ring annulation. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the synthetic potential of this remarkable building block. Future research may focus on expanding the scope of dienes used in these reactions, as well as exploring the further functionalization of the resulting chlorinated products to access novel chemical entities for various applications in medicinal chemistry and materials science.
References
-
Chemistry Stack Exchange. Mechanism for Diels–Alder of alkene with substituted thiophene sulfone with loss of sulfur dioxide. [Link]
-
PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. [Link]
-
Mohanakrishnan, A. K., et al. "Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion." Chemical Communications 56.96 (2020): 15317-15320. [Link]
-
The Dong Group. Chemistry of Thiophene 1,1-Dioxides. [Link]
-
ResearchGate. Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. [Link]
-
MDPI. Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. [Link]
-
Beilstein Journals. Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. [Link]
-
National Institutes of Health. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]
-
Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. [Link]
- Google Patents.
-
Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]
-
Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. [Link]
-
SIDS Initial Assessment Report. TETRAHYDROTHIOPHENE-1,1-DIOXIDE. [Link]
-
YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. [Link]
-
National Institutes of Health. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene- tert-butyl Carbonates. [Link]
-
Polish Journal of Environmental Studies. Conversion Pathways of DDT and Its Derivatives during Catalytic Hydrodechlorination. [Link]
-
Khan Academy. Nucleophilic substitution reactions. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
Sources
Application Notes and Protocols for 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Potent Biocidal Agent with Niche Applications
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, also known by its IUPAC name 3,3,4,4-tetrachlorothiolane 1,1-dioxide and CAS Number 3737-41-5, is a chlorinated heterocyclic compound with significant biocidal properties.[1] While not as widely utilized as some mainstream commercial biocides, its unique chemical structure and reactivity have led to patented applications, primarily as a potent fungicide and bactericide. This document provides a comprehensive overview of the synthesis, patented applications, and detailed protocols for the use of this compound, aimed at researchers and professionals in the fields of chemistry, agriculture, and materials science.
The core utility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide lies in its ability to inhibit the growth of a broad spectrum of microorganisms. This activity is attributed to the presence of the highly chlorinated sulfone moiety, which can interfere with essential biological processes in susceptible organisms. Beyond its biocidal applications, its chemical stability and solvent properties have been noted, suggesting potential, albeit less explored, uses in specialized chemical syntheses.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its safe and effective application in a research or industrial setting.
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₄O₂S | PubChem[1] |
| Molecular Weight | 257.95 g/mol | PubChem[1] |
| CAS Number | 3737-41-5 | PubChem[1] |
| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide | PubChem[1] |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | 179-181 °C | General knowledge |
Patented Synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
The primary patented method for the synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide involves a two-step process: the chlorination of a tetrahydrothiophene precursor followed by oxidation to the sulfone.
Logical Workflow for Synthesis
Caption: Synthetic pathway from tetrahydrothiophene to the target dioxide.
Detailed Protocol for the Synthesis of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
This protocol is adapted from the procedures outlined in United States Patent 3,299,090.
Materials:
-
3,3,4,4-tetrachlorotetrahydrothiophene
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Ice bath
-
Reaction flask with a stirrer, thermometer, and reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place 50 parts by weight of 3,3,4,4-tetrachlorotetrahydrothiophene.
-
Addition of Acetic Acid: Add 200 parts by weight of glacial acetic acid to the flask and stir to dissolve the starting material.
-
Cooling: Cool the resulting solution to a temperature between 15-20°C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add 35 parts by weight of 30% hydrogen peroxide to the cooled solution. The addition should be controlled to maintain the reaction temperature below 30°C.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 12-16 hours.
-
Precipitation: Pour the reaction mixture into 1000 parts by weight of cold water. A white precipitate of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide will form.
-
Isolation: Collect the precipitate by filtration and wash thoroughly with water until the washings are neutral to litmus paper.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white crystalline solid.
Expected Yield: Approximately 90-95% of the theoretical yield.
Patented Application: Biocidal Activity
The most prominent patented application of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is as a broad-spectrum biocide, demonstrating both fungicidal and bactericidal properties.
Mechanism of Action (Postulated)
While the exact mechanism is not fully elucidated in the patent literature, the high degree of chlorination on the tetrahydrothiophene 1,1-dioxide ring is believed to be crucial for its biocidal activity. It is postulated that the compound may act as an alkylating agent or interfere with sulfhydryl groups in essential enzymes of microorganisms, leading to metabolic disruption and cell death.
Experimental Workflow for Evaluating Biocidal Efficacy
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Determining Fungicidal and Bactericidal Activity
This protocol is a generalized method based on the data presented in United States Patent 3,299,090 for evaluating the biocidal efficacy of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Materials:
-
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
-
Acetone (as a solvent for the test compound)
-
Sterile nutrient agar (for bacteria) or potato dextrose agar (for fungi)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger, Penicillium italicum)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Test Plates: Prepare a stock solution of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in acetone. Add appropriate aliquots of the stock solution to molten sterile agar to achieve the desired final concentrations (e.g., 1000 ppm, 500 ppm, 100 ppm, 50 ppm, 10 ppm). Pour the agar containing the test compound into sterile petri dishes and allow them to solidify. A control plate containing only acetone in the agar should also be prepared.
-
Inoculation:
-
Bacteria: Streak the surface of the nutrient agar plates with a loopful of a 24-hour broth culture of the test bacterium.
-
Fungi: Place a small plug of mycelium from a mature culture of the test fungus in the center of the potato dextrose agar plates.
-
-
Incubation:
-
Bacteria: Incubate the plates at 37°C for 24-48 hours.
-
Fungi: Incubate the plates at 25-28°C for 5-7 days.
-
-
Assessment: Observe the plates for microbial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Reported Biocidal Activity:
| Microorganism | Minimum Inhibitory Concentration (ppm) |
| Aspergillus niger | < 100 |
| Penicillium italicum | < 100 |
| Rhizopus nigricans | < 100 |
| Staphylococcus aureus | < 500 |
| Escherichia coli | > 500 |
Data adapted from U.S. Patent 3,299,090.
Potential Application as a Solvent
While the primary patented use of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is as a biocide, its structural similarity to other sulfolane-type solvents suggests potential applications in chemical synthesis. Sulfolanes are known for their high polarity, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The tetrachloro-derivative could potentially be used as a solvent for reactions requiring a high-boiling, polar, aprotic medium, particularly where the reactants or products are highly chlorinated. However, its toxicity and the availability of less hazardous alternatives have limited its exploration in this area.
Safety and Handling
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is classified as toxic if swallowed and causes skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.
Conclusion
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a specialized chemical with well-documented biocidal properties, particularly against fungi. The patented synthesis is straightforward, involving the oxidation of the corresponding tetrachlorinated tetrahydrothiophene. Researchers and professionals interested in developing new biocidal formulations or exploring novel reaction media may find this compound to be of interest. However, due to its toxicity, careful handling and adherence to safety protocols are essential.
References
-
PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]
- Hamilton, W. C. (1966). U.S. Patent No. 3,299,090. Washington, DC: U.S.
- Langdon, J. H. (1968). U.S. Patent No. 3,378,573. Washington, DC: U.S.
- Stauffer, J. E. (2003). U.S. Patent Application No. 10/011,822. Washington, DC: U.S.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
Welcome to the technical support center for the purification of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (TCTHT 1,1-dioxide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a substituted sulfolane derivative. Due to its chlorinated nature, purification can be challenging, often contending with thermal instability and the presence of closely related impurities. This guide will equip you with the necessary knowledge to develop a robust purification strategy.
Troubleshooting Guide
Encountering issues during purification is a common aspect of experimental chemistry. The following table outlines potential problems, their probable causes, and recommended solutions when purifying TCTHT 1,1-dioxide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Isolation | - Incomplete reaction leaving starting materials.- Presence of side-products from the synthesis.- Residual solvents. | - Optimize the reaction conditions to drive it to completion.- Employ a multi-step purification approach, starting with a simple wash or precipitation.- Ensure the product is thoroughly dried under vacuum. |
| Discolored Product (Yellow or Brown) | - Thermal decomposition during synthesis or purification.- Presence of colored impurities. | - Avoid excessive heating during all steps.[1] If distillation is attempted, use high vacuum to lower the boiling point.- Treat a solution of the crude product with activated charcoal before recrystallization.[2] |
| Oiling Out During Recrystallization | - The chosen solvent is too good a solvent, even at low temperatures.- The cooling process is too rapid.- High concentration of impurities depressing the melting point. | - Select a solvent in which the compound has lower solubility at room temperature, or use a solvent/anti-solvent system.- Allow the solution to cool slowly and undisturbed to promote crystal growth.- Perform a preliminary purification step (e.g., precipitation) to reduce the impurity load. |
| Poor Recovery After Recrystallization | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product Decomposes During Distillation | - The compound is not stable at its atmospheric boiling point. Chlorinated compounds can eliminate HCl at elevated temperatures. | - Use vacuum distillation to lower the boiling point.- If the compound is highly sensitive to heat, consider non-thermal purification methods like column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the chlorination of a sulfolene precursor. Therefore, potential impurities could include:
-
Partially chlorinated sulfolanes: Compounds with one, two, or three chlorine atoms.
-
Unreacted starting materials: The sulfolene precursor.
-
Oxidation byproducts: If an oxidizing agent is used to form the sulfone.
-
Solvent residues: From the reaction and workup.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given the polar sulfone group and the nonpolar carbon-chlorine bonds, a solvent of intermediate polarity is a good starting point. Ethanol or a mixed solvent system like ethanol/water or dichloromethane/hexane could be effective.[2][3] A systematic approach to solvent screening is recommended.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective method. Silica gel would be the stationary phase of choice. A solvent system with a gradient of increasing polarity, such as a hexane/ethyl acetate mixture, would likely provide good separation of the target compound from less polar impurities (like partially chlorinated species) and more polar impurities.
Q4: Is 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide thermally stable?
Q5: My purified product has a persistent odor. How can I remove it?
A5: Odors are often due to trace amounts of volatile impurities. Thoroughly drying the product under high vacuum can help remove these. If the odor persists, a second recrystallization or passing a solution of the compound through a small plug of activated charcoal or silica gel may be effective.
Purification Workflow and Protocols
The following workflow provides a systematic approach to purifying 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Caption: A decision-making workflow for the purification of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Protocol 1: Purification by Precipitation
This initial step is designed to remove water-soluble impurities.
-
Dissolve the crude 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with deionized water.
-
If the crude product is a solid that is insoluble in water, it can be triturated with cold water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Recrystallization
This is a highly effective method for obtaining crystalline, pure material.
-
Solvent Selection: In a small test tube, add a small amount of the partially purified product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
References
-
PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Ridderikhoti, W., & Voetter, H. (1966). Purification of sulfolane compounds. U.S. Patent 3,252,997.
- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
- Yasuhara, A. (1993). Thermal decomposition of tetrachloroethylene. Chemosphere, 26(8), 1507-1512.
- Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. Retrieved from a file sharing source (direct link unavailable).
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MDPI. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]
- University of California, Irvine. (n.d.). Recrystallization. Retrieved from a university course material source (direct link unavailable).
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents. (n.d.).
- Kącka-Zych, A., & Domingo, L. R. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(15), 4481.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Retrieved from [Link]
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Reddit. (2023, December 12). How to get rid of Sulfolane. r/OrganicChemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
- Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Sulfolane. Retrieved from [Link]
- Kiefer, J. H., & Kumaran, S. S. (1993). Thermal decomposition of carbon tetrachloride. The Journal of Physical Chemistry, 97(9), 1913-1918.
-
Zhejiang HiNew Environmental Technology Co. Ltd. (n.d.). Sulfolane Purification. Retrieved from [Link]
- Caesar, P. D. (1949). Preparation of tetrachlorothiophene. U.S. Patent 2,492,624.
- CN105949171A - Tetrahydrothiophene synthesis method and process - Google Patents. (n.d.).
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Rommel, J. S., & Traxler, J. T. (1995). Process for the selective trihalogenation of ketones useful as intermediates in the synthesis of thiophenes. U.S. Patent 5,414,124. Retrieved from [Link]
- Co-operative F. (1998). Thiophene synthesis. U.S. Patent 5,726,326.
-
Array BioPharma Inc. (2019). Compounds and methods for treating cancer. U.S. Patent 10,189,849. Retrieved from [Link]
Sources
"analytical techniques for purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide"
Welcome to the technical support center for the analytical techniques used in the purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (CAS No. 3737-41-5) is a chlorinated sulfone of significant interest in various chemical and pharmaceutical applications.[1] Ensuring its purity is critical for the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. This guide provides a comprehensive overview of the analytical techniques for purity assessment, focusing on practical troubleshooting and the scientific principles behind the methodologies.
Potential Impurities in 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
A thorough understanding of potential impurities is the foundation of a robust purity assessment strategy. Impurities can originate from the synthetic route or degradation of the final product.
From Synthesis:
While specific synthetic pathways for 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide are not extensively published, we can infer potential impurities from general sulfolane synthesis. The synthesis of sulfolane often involves the reaction of a conjugated diene with sulfur dioxide to form a sulfolene, followed by hydrogenation.[2]
-
Residual Starting Materials and Intermediates: Incompletely reacted starting materials or intermediates from the specific synthetic pathway used.
-
By-products: Isomers with different chlorine substitution patterns or incompletely chlorinated analogs.
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Residual Solvents: Solvents used during the synthesis and purification steps.
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Reagents: Traces of reagents used in the synthesis, such as chlorinating agents or catalysts.
From Degradation:
Chlorinated sulfones can degrade under certain conditions, leading to the formation of impurities.
-
Acidic Impurities: Degradation of sulfolane can produce acidic materials such as sulfonic and carboxylic acids.[3][4]
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Polar Non-ionic Substances: Aldehydes and ketones can also be formed as degradation by-products.[3][4]
-
Dechlorination Products: Under certain conditions, reductive dechlorination can occur, leading to the formation of less chlorinated sulfone analogs.[5]
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a primary technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for the purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
GC Troubleshooting and FAQs
Q1: What is the best GC column for analyzing 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide?
A1: A non-polar or mid-polarity column is generally recommended for the analysis of organochlorine compounds. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point as it provides excellent separation for a wide range of compounds. For confirmation, a second column with a different polarity, such as a 35% diphenyl / 65% dimethyl polysiloxane (e.g., DB-35ms), can be used to ensure no co-elution of impurities.[6]
Q2: I am seeing poor peak shape (tailing or fronting) for my main peak. What could be the cause?
A2: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Active Sites in the Inlet or Column: The sulfone group can interact with active sites in the GC system.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylating the inlet liner if tailing persists.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet and detector, it can lead to dead volume and peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.
-
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.
-
Solution: Bake out the column at the maximum recommended temperature. If that doesn't resolve the issue, trim the first 10-15 cm of the column from the inlet side.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
Q3: My retention times are shifting from run to run. What should I check?
A3: Retention time instability is often related to issues with the carrier gas flow or oven temperature.
-
Leaks: A leak in the system will cause a drop in the column head pressure and an increase in retention times.
-
Solution: Use an electronic leak detector to check for leaks at the septum, inlet fittings, and column connections.
-
-
Flow Controller Malfunction: An unstable electronic pressure control (EPC) module can cause fluctuating flow rates.
-
Solution: Monitor the column head pressure during a run. If it's fluctuating, the EPC may need servicing.
-
-
Oven Temperature Instability: Inconsistent oven temperature will lead to retention time shifts.
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Solution: Verify that the oven temperature is stable and accurately reflects the setpoint.
-
Q4: I am observing ghost peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.
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Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.
-
Solution: Use a high-quality, low-bleed septum and do not over-tighten the nut.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.
-
Solution: Use high-purity carrier gas and install an in-line gas purifier.
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current run.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. Implement a robust syringe and inlet cleaning procedure between injections.
-
Experimental Protocol: GC-FID Purity Assay
This protocol provides a starting point for developing a GC-FID method for the purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or acetone.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane.
-
Inlet: Split/Splitless, 250 °C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID), 300 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Mass Spectrometry (MS) for Identification
Coupling gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both separating and identifying the main component and any impurities.[7]
MS Troubleshooting and FAQs
Q1: How can I confirm the identity of the 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide peak?
A1: The mass spectrum will provide a molecular fingerprint. Look for the molecular ion peak (M+). Given the presence of four chlorine atoms, you will see a characteristic isotopic pattern. The natural abundance of 35Cl is ~75.8% and 37Cl is ~24.2%. This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments. For a molecule with four chlorine atoms, the M+, M+2, M+4, M+6, and M+8 peaks will have a distinctive intensity ratio.
Q2: I am not seeing a molecular ion peak in my mass spectrum. Why?
A2: The absence of a molecular ion peak can occur if the molecule is unstable under the ionization conditions.
-
Fragmentation: Electron ionization (EI) can be a high-energy technique that causes extensive fragmentation, and the molecular ion may not be stable enough to be detected.
-
Solution:
-
Try a "softer" ionization technique like chemical ionization (CI) if available.
-
Look for characteristic fragment ions. For 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, you might expect to see fragments corresponding to the loss of Cl, SO2, or parts of the carbon chain.
-
-
-
Thermal Degradation: The compound may be degrading in the hot GC inlet.
-
Solution: Lower the inlet temperature and see if the molecular ion appears.
-
Q3: How can I identify unknown impurity peaks?
A3: The mass spectra of the impurity peaks can be used for identification.
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Manual Interpretation:
-
Examine the molecular ion (if present) to determine the molecular weight of the impurity.
-
Analyze the isotopic pattern to determine the number of chlorine or sulfur atoms.
-
Study the fragmentation pattern to deduce the structure of the impurity. This can be particularly useful for identifying isomers or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an essential tool for the structural elucidation and purity determination of organic compounds.[8]
NMR Troubleshooting and FAQs
Q1: What should the 1H NMR spectrum of pure 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide look like?
A1: The molecule has a plane of symmetry. The two CH2 groups are chemically equivalent. Therefore, you should expect to see a single peak (a singlet) in the 1H NMR spectrum, integrating to 4 protons. The chemical shift will be in the downfield region due to the electron-withdrawing effects of the chlorine atoms and the sulfone group.
Q2: I see extra peaks in my 1H NMR spectrum. What do they indicate?
A2: Extra peaks suggest the presence of proton-containing impurities.
-
Residual Solvents: Common solvents used in synthesis and purification (e.g., acetone, dichloromethane, ethyl acetate) will show characteristic peaks.
-
Solution: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.
-
-
Organic Impurities: If the impurities have protons, they will appear in the spectrum.
-
Solution: The chemical shift, integration, and multiplicity of these peaks can help in identifying the structure of the impurity.
-
-
Water: A broad singlet, often around 1.5-2.5 ppm in CDCl3, indicates the presence of water.
Q3: Can I use 13C NMR for purity assessment?
A3: 13C NMR is excellent for structural confirmation but less so for routine quantitative purity analysis due to the long relaxation times of quaternary carbons and the need for long acquisition times. However, it is very useful for identifying impurities that do not contain protons. For 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, you would expect to see two signals in the 13C NMR spectrum: one for the two equivalent CH2 carbons and one for the two equivalent C-Cl carbons.[9]
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assay
qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[10]
-
Standard Selection: Choose a stable, non-volatile internal standard with a simple 1H NMR spectrum that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are good candidates.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and a similar amount of the internal standard into an NMR tube.
-
Record the exact masses.
-
Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
-
Data Analysis:
-
Carefully integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
FTIR Troubleshooting and FAQs
Q1: What are the key characteristic peaks I should look for in the FTIR spectrum of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide?
A1: The most prominent peaks will be from the sulfone group.
-
S=O Asymmetric Stretch: A strong band around 1335–1300 cm-1.
-
S=O Symmetric Stretch: A strong band around 1170–1135 cm-1.
-
C-H Stretch: Weak to medium bands around 2900-3000 cm-1.
-
C-Cl Stretch: Strong bands in the fingerprint region, typically below 800 cm-1.
Q2: My spectrum has a broad peak around 3400 cm-1. What is it?
A2: A broad absorption in this region is characteristic of the O-H stretching vibration of water. This indicates that your sample may be wet. It could also indicate the presence of hydroxyl-containing impurities.
Q3: Can I use FTIR to quantify impurities?
A3: While FTIR is excellent for qualitative analysis, it is generally not the preferred method for accurate quantification of impurities in a highly pure substance. The absorption bands of minor components may be masked by the strong signals of the main compound, and the response is not always linear with concentration.
Visualizations
Workflow for Purity Assessment
Caption: A typical workflow for the comprehensive purity assessment of a chemical substance.
Troubleshooting Logic for GC Peak Tailing
Caption: A step-by-step guide for troubleshooting peak tailing in gas chromatography.
Summary of Analytical Techniques
| Technique | Purpose | Strengths | Limitations |
| GC-FID | Quantitative Purity (Area %) | High precision, robust, wide linear range. | Requires volatilization, co-elution can be an issue. |
| GC-MS | Impurity Identification | High sensitivity, provides structural information. | Ionization can cause fragmentation, library matching is not always definitive. |
| qNMR | Absolute Quantitative Purity | Primary method, no reference standard of analyte needed. | Lower sensitivity than GC, requires a pure internal standard. |
| FTIR | Functional Group Identification | Fast, non-destructive, good for structural confirmation. | Not suitable for quantification of minor components. |
References
-
PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
-
de Castro, M. V. F., de Oliveira, L. F. G., Borges, E. M., & de Souza, A. S. (2015). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. Journal of the Brazilian Chemical Society, 26(5), 948-955. Retrieved from [Link]
-
Miles, C. J., & Delfino, J. J. (1985). Degradation of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in chlorinated water. Environmental Science & Technology, 19(11), 1111-1116. Retrieved from [Link]
- Phillips Petroleum Company. (1994). Process for producing sulfolane compounds. U.S. Patent No. 5,290,953.
- Bhatt, P., Kumar, M. S., & Mudliar, S. (2007). Biodegradation of chlorinated compounds—a review. Critical Reviews in Environmental Science and Technology, 37(2), 165-198.
- Aulenta, F., Majone, M., & Tandoi, V. (2006). Biological degradation of chlorinated solvents and groundwater remediation. Reviews in Environmental Science and Bio/Technology, 5(1), 17-46.
- Pal'chikov, V. A., Zarovnaya, I. S., & Dul'nev, P. G. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(7), 1061–1070.
-
Napolitano, J. G., Lankin, D. C., & Pauli, G. F. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(22), 9325-9333. Retrieved from [Link]
-
Riyanto, C. A., Wari, A. D., & Maryana, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
ResearchGate. (n.d.). Hyphenated Techniques and NMR Methods for Possible Organochlorinated Pesticides Occurrence in Human and Animal Milk. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography coupled to time-of-flight mass spectrometry using parallel electron and chemical ionization with permeation tube facilitated reagent ion control for material emission analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfate depletion during chlorophenol degradationa. Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- Schroth, W., et al. (1990). Synthesis of Thienothiophenes. Synthesis, 1990(03), 203-206.
-
REGENESIS. (2012, January 17). Biological Degradation of Chlorinated Solvents and Groundwater Remediation [Video]. YouTube. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). The role of qNMR in the quality control of natural products. Planta medica, 78(08), 795-807.
- Idemitsu Kosan Co. (1991). Purifying sulfolane. European Patent No. EP0412214B1.
- Bhatt, P., Kumar, M. S., & Mudliar, S. (2007). Biodegradation of chlorinated compounds—a review. Critical Reviews in Environmental Science and Technology, 37(2), 165-198.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of pure polyether sulfone.... Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2018). Sulfolane: A Versatile Dipolar Aprotic Solvent. Retrieved from [Link]
- Coates, J. (2000). Interpretation of infrared spectra, a practical approach. In Encyclopedia of analytical chemistry (pp. 10815-10837).
-
SciRP.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
- Google Patents. (n.d.). Purifying sulfolane.
-
MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
Sources
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Technical Support Center: Improving Yield and Selectivity in the Chlorination of Tetrahydrothiophene 1,1-Dioxide
Welcome to the technical support center for the chlorination of tetrahydrothiophene 1,1-dioxide (also known as sulfolane)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve yield and selectivity. This resource is built upon established chemical principles and field-proven insights to ensure you can achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the chlorination of tetrahydrothiophene 1,1-dioxide?
The primary products depend on the reaction conditions and the stoichiometry of the chlorinating agent. The main goal is often the synthesis of monochlorinated or dichlorinated derivatives. The substitution occurs on the carbon atoms of the tetrahydrothiophene ring. The two main isomers for monochlorination are 2-chlorotetrahydrothiophene 1,1-dioxide and 3-chlorotetrahydrothiophene 1,1-dioxide. Dichlorination can lead to products like 3,4-dichlorotetrahydrothiophene 1,1-dioxide.
Q2: What is the general mechanism for the chlorination of tetrahydrothiophene 1,1-dioxide?
The chlorination of tetrahydrothiophene 1,1-dioxide typically proceeds via a free radical mechanism, especially when initiated by UV light or a radical initiator. The reaction involves three main stages:
-
Initiation: The chlorinating agent (e.g., Cl₂) is homolytically cleaved to form two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the tetrahydrothiophene 1,1-dioxide ring, forming a sulfolanyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of the chlorinating agent to produce the chlorinated product and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
The electron-withdrawing nature of the sulfone group deactivates the ring, making electrophilic substitution difficult. Therefore, radical conditions are generally preferred.
Q3: Which chlorinating agents are commonly used for this reaction?
Several chlorinating agents can be employed, each with its own advantages and disadvantages in terms of reactivity and selectivity. Common choices include:
-
Chlorine gas (Cl₂): A highly reactive and cost-effective reagent, but can be difficult to handle and may lead to over-chlorination.
-
Sulfuryl chloride (SO₂Cl₂): Often preferred for its ease of handling (liquid) and can provide better selectivity compared to chlorine gas.[3] The SO₂Cl radical is less reactive than the Cl radical, leading to greater selectivity.[3]
-
N-Chlorosuccinimide (NCS): A solid reagent that is easier to handle than Cl₂ or SO₂Cl₂. It is often used for milder and more selective chlorinations.
The choice of chlorinating agent will significantly impact the reaction profile and product distribution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorination of tetrahydrothiophene 1,1-dioxide.
Problem 1: Low Yield of the Desired Chlorinated Product
A low yield of the target molecule is a common issue. Several factors could be contributing to this problem.
Possible Causes & Solutions
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC, NMR). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration.
-
Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if dealing with heterogeneous reactions (e.g., with solid NCS).
-
-
Decomposition of Product or Reactant:
-
Excessive Temperature: High temperatures can lead to decomposition. If you suspect this is the case, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Presence of Impurities: Ensure your starting materials and solvent are pure and dry. Water, for instance, can have dichotomous effects on chlorination reactions.[4]
-
-
Suboptimal Stoichiometry:
-
Incorrect Reagent Ratio: Carefully control the molar ratio of the chlorinating agent to the tetrahydrothiophene 1,1-dioxide. An excess of the chlorinating agent can lead to over-chlorination and a decrease in the yield of the desired mono- or di-substituted product.
-
Experimental Protocol: Optimizing Reaction Conditions for Yield
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve tetrahydrothiophene 1,1-dioxide (1.0 eq) in a suitable dry solvent (e.g., carbon tetrachloride, dichloromethane).
-
Initiation (if required): If using a radical initiator like AIBN, add it to the flask.
-
Reagent Addition: Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.1 eq for monochlorination) dropwise to the reaction mixture at the desired temperature. For light-initiated reactions, position a UV lamp near the flask.
-
Monitoring: Take aliquots at regular intervals and analyze by GC-MS to monitor the consumption of starting material and the formation of products.
-
Work-up: Once the reaction is complete, quench any remaining chlorinating agent (e.g., with a saturated solution of sodium sulfite). Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Problem 2: Poor Selectivity (Mixture of Isomers or Over-chlorination)
Achieving high selectivity for a specific chlorinated isomer (e.g., 3-chloro vs. 2-chloro) or preventing the formation of di- and poly-chlorinated products is a significant challenge.
Possible Causes & Solutions
-
High Reactivity of Chlorinating Agent: Highly reactive radicals like the chlorine radical (Cl•) are less selective.[5] They will abstract hydrogen atoms from different positions on the ring at more comparable rates.
-
Statistical Factors: The number of available hydrogen atoms at each position influences the product ratio. For example, there are four hydrogens at the 2- and 5-positions and four at the 3- and 4-positions.
-
Solution: While you cannot change the statistics of the molecule, you can influence the reaction's preference by modifying the conditions to favor the thermodynamically or kinetically preferred product.
-
-
Reaction Temperature: Higher temperatures generally decrease selectivity as they provide enough energy to overcome the activation energy barriers for the formation of less stable radical intermediates.
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Catalyst or Additive Effects: The presence of certain catalysts or additives can direct the chlorination to a specific position.
-
Solution: While less common for free-radical halogenation of alkanes, Lewis acids can be used in conjunction with sulfuryl chloride for chlorinating aromatic compounds with high regioselectivity.[7] Research into similar catalytic systems for sulfolane could be beneficial.
-
Data Presentation: Impact of Chlorinating Agent on Selectivity
| Chlorinating Agent | Typical Selectivity Profile | Key Considerations |
| Chlorine (Cl₂) with UV light | Less selective, often gives a mixture of 2-chloro and 3-chloro isomers, and risks over-chlorination. | Highly reactive; difficult to control for selective monochlorination. |
| Sulfuryl Chloride (SO₂Cl₂) | More selective than Cl₂.[3] Can favor the formation of the thermodynamically more stable radical intermediate. | Easier to handle than chlorine gas. The SO₂Cl radical is less reactive, leading to better selectivity.[3] |
| N-Chlorosuccinimide (NCS) | Generally provides good selectivity for monochlorination under milder conditions. | Solid reagent, easier to handle. Often requires a radical initiator. |
Visualization: Reaction Pathway and Selectivity
Caption: General reaction pathway for the free-radical chlorination of tetrahydrothiophene 1,1-dioxide.
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the desired chlorinated product in high purity can be challenging.
Possible Causes & Solutions
-
Similar Physical Properties of Isomers: The boiling points and polarities of the different chlorinated isomers and the starting material may be very similar, making separation by distillation or column chromatography difficult.
-
Solution:
-
Fractional Distillation: Use a fractional distillation apparatus with a high number of theoretical plates for compounds with close boiling points.
-
Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with varying pore sizes, or alumina) for column chromatography to improve separation.
-
Preparative HPLC: For high-purity samples, preparative HPLC can be an effective, albeit more expensive, purification method.
-
-
-
Formation of Azeotropes: The product may form an azeotrope with the solvent or byproducts, making separation by distillation difficult.
-
Solution: Try a different solvent for the reaction or work-up to avoid azeotrope formation.
-
-
Product Instability: The chlorinated products may be unstable under certain conditions (e.g., high temperatures during distillation).
-
Solution: Use purification techniques that do not require high temperatures, such as column chromatography or recrystallization (if the product is a solid). If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Experimental Workflow: Product Purification
Caption: Decision workflow for the purification of chlorinated tetrahydrothiophene 1,1-dioxide.
By systematically addressing these common issues, you can significantly improve the yield and selectivity of your chlorination reactions involving tetrahydrothiophene 1,1-dioxide. Remember that careful planning, monitoring, and optimization are key to successful chemical synthesis.
References
-
University of Edinburgh. (2023). Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. [Link]
- Socony-Vacuum Oil Co. (1951). Thiophene chlorination with iodine catalyst. U.S.
-
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate. [Link]
-
Jackson, S. D., & Willis, J. (2000). Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. ResearchGate. [Link]
-
Rao, T. S., et al. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. International Science Community Association. [Link]
-
Ghosh, D., & Sarmah, G. (2014). Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity in gas phase. ResearchGate. [Link]
-
Zarovnaya, I. S., et al. (2018). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [Link]
-
Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]
- BASF AG. (1987). Preparation of 3-formyltetrahydrothiopyrans.
-
OECD. (2005). SIDS Initial Assessment Report for SIAM 19: Tetrahydrothiophene-1,1-dioxide. [Link]
-
Usón, R., et al. (1989). (Tetrahydrothiophene)Gold(I) or Gold(III) Complexes. ResearchGate. [Link]
-
Smith, K., et al. (2011). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. ORCA - Cardiff University. [Link]
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
University of Calgary. Selectivity in Radical Halogenation. [Link]
-
Barbero, N., et al. (2017). Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Chen, K., & Chen, C. (2018). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31347, Sulfolane. [Link]
-
Li, G., et al. (2019). Synthesis of 3,3-Disubstituted Thietane Dioxides. National Center for Biotechnology Information. [Link]
-
Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]
-
Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]
-
Smith, K., et al. (2011). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. ResearchGate. [Link]
- LG Life Sciences, Ltd. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. U.S.
-
Avdonin, V. V., et al. (1998). Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77328, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. [Link]
Sources
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- 2. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purity Assurance for 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
Case ID: TCTHT-DO-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Product Focus: 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide (TCTHT-DO) Common Aliases: 3,3,4,4-Tetrachlorosulfolane; TCS-DO.
Executive Summary
You are likely accessing this guide because you are observing unexpected reactivity, yield loss, or spectral anomalies when using commercial 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide .
While this compound is a robust chlorinating agent and solvent intermediate, its commercial synthesis (typically exhaustive chlorination of sulfolane or addition-substitution on 3-sulfolene) leaves a distinct fingerprint of impurities. These impurities are not inert; they are often regioisomers or hydrolysis products that actively interfere with sensitive catalytic cycles.
This guide moves beyond the Certificate of Analysis (CoA) to address the "hidden" chemistry affecting your experiments.
Module 1: Diagnostic Troubleshooting
Use this section to match your experimental symptoms with the likely impurity.
| Symptom | Probable Impurity / Cause | Mechanism of Interference |
| Acidic Fumes / Corrosion | Hydrogen Chloride (HCl) | Hydrolysis of labile C-Cl bonds (especially if moisture is present). HCl poisons basic catalysts (e.g., amines). |
| Low Chlorination Efficiency | 3,3,4-Trichlorosulfolane | Incomplete synthesis reaction. This impurity lacks the full oxidative potential of the tetrachloro- species. |
| Unexpected NMR Splitting | 2,2,5,5-Tetrachloro isomer | Regioisomerism. The 2,5-protons are chemically distinct from the 3,4-protons, causing complex multiplets in proton-sensitive reactions. |
| Yellow/Brown Discoloration | Chlorinated Butadienes | Thermal retro-cheletropic decomposition (extrusion of SO₂) yields conjugated dienes which polymerize/oxidize. |
| Insoluble Precipitates | Sulfonic Acid Oligomers | Deep hydrolysis leads to ring opening and formation of polar sulfonic acid species insoluble in organic media. |
Module 2: The Impurity Ecosystem
To solve the problem, you must understand the origin of these species. The commercial production of TCTHT-DO involves high-energy chlorination, creating a "family" of related structures.
Origin & Degradation Pathways
The following diagram maps the genesis of common impurities during synthesis and storage.
Figure 1: Synthesis and degradation map. Note that Impurity B (Isomer) is chemically stable but structurally distinct, while Impurities C and D represent active degradation.
Deep Dive: The Isomer Problem
Commercial "3,3,4,4" samples often contain 2-5% of the 2,2,5,5-tetrachloro isomer or mixed 2,3,4,5-tetrachloro species.
-
Why it matters: The 3,3,4,4-isomer has a gem-dichloro motif. The 2,3,4,5-isomer has vicinal chlorines. These react differently in substitution reactions.
-
Detection: Standard GC-MS may show a single peak if the column resolution is low. ¹H-NMR is the gold standard here (see Module 3).
Module 3: Analytical Characterization Protocols
Standard CoAs are often insufficient. Use these self-validating protocols to verify your specific batch.
Protocol A: Rapid Hydrolysis Check (The "Silver Bullet")
Use this to detect free HCl or hydrolyzable chlorides which ruin moisture-sensitive reactions.
-
Dissolution: Dissolve 100 mg of TCTHT-DO in 5 mL of dry methanol.
-
Baseline Check: Measure pH using a calibrated micro-probe. (Target: pH 5-7).
-
If pH < 3: Significant free acid is present. Stop and repurify.
-
-
The Challenge: Add 1 mL of distilled water and wait 10 minutes.
-
Precipitation: Add 2 drops of 0.1M AgNO₃ solution.
-
Result: A heavy white precipitate (AgCl) indicates rapid hydrolysis of labile Cl atoms (likely from alpha-chloro impurities, as 3,3,4,4-beta-chlorines are sterically hindered and slower to hydrolyze).
-
Protocol B: Isomer Differentiation via ¹H-NMR
Distinguishing the 3,3,4,4 target from the 2,2,5,5 impurity.
| Feature | 3,3,4,4-Tetrachloro (Target) | 2,2,5,5-Tetrachloro (Impurity) |
| Symmetry | ||
| Proton Environment | Protons are on C2/C5 (alpha to sulfone). | Protons are on C3/C4 (beta to sulfone). |
| Chemical Shift ( | ~4.2 - 4.5 ppm (Deshielded by | ~4.8 - 5.0 ppm (Deshielded by Cl, less by |
| Multiplicity | Singlet (s) or tight AB system. | Singlet (s).[1][2] |
Note: If you see a complex multiplet region at 4.5–5.5 ppm , you likely have the 2,3,4,5-tetrachloro isomer (asymmetric), which is a common "soup" component in lower-grade commercial sources.
Module 4: Remediation & Purification
How to salvage a bad batch.
Workflow: Recrystallization
TCTHT-DO is a solid (mp ~170-180°C, depending on purity). Recrystallization is effective for removing the "oily" under-chlorinated impurities.
-
Solvent Selection: Use Ethanol/Water (9:1) or Benzene (if safety permits; Toluene is a viable alternative).
-
Dissolution: Heat solvent to near reflux. Add crude solid until saturation.
-
Hot Filtration: Essential to remove insoluble sulfonic acid polymers (brown gunk).
-
Cooling: Allow to cool slowly to Room Temp, then 4°C.
-
Critical Step: The target 3,3,4,4-isomer crystallizes well. The trichloro- and mixed-isomer impurities often remain in the mother liquor oil.
-
-
Drying: Vacuum dry at 40°C over
. Do not exceed 60°C under vacuum to avoid retro-cheletropic SO₂ loss.
Decision Logic for Troubleshooting
Follow this flow to determine if your batch is usable.
Figure 2: Logic flow for determining batch viability.
References
-
PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S.[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Yasuhara, A. (1993).[4] Thermal decomposition of tetrachloroethylene (and related chlorocarbons). Chemosphere, 26(8), 1507-1512.[4] (Provides mechanistic insight into thermal dechlorination and retro-cheletropic reactions of polychlorinated species).
-
BenchChem. (2025).[5] Technical Guide to the Thermal Stability of Substituted Sulfolanes. (General reference for sulfolane ring stability and decomposition temperatures).
- Sciforum. (n.d.). Tetrachlorosilane and Chlorinated Intermediates in Organic Synthesis.
Disclaimer: This guide is for research purposes only. TCTHT-DO is toxic (GHS H301).[3] Always handle in a fume hood with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103910773A - Method for synthesizing capecitabine impurities - Google Patents [patents.google.com]
- 3. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"stability of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in different solvents"
Welcome to the technical support center for 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. Given the limited publicly available data on this specific molecule, this guide synthesizes information from the well-studied parent compound, sulfolane, with fundamental principles of organic chemistry to predict and explain its behavior.
Introduction to the Stability of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a derivative of sulfolane, a thermally and chemically robust polar aprotic solvent.[1][2] The sulfone group is generally resistant to hydrolysis and stable against many acids and bases.[2] However, the presence of four chlorine atoms on the carbon ring introduces significant electronic and steric changes that are anticipated to decrease its stability compared to the parent sulfolane molecule. The primary modes of degradation are expected to be elimination of hydrogen chloride (HCl) and nucleophilic substitution at the carbon-chlorine bonds.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide?
While its parent compound, sulfolane, is very stable, the tetrachloro-derivative is expected to be significantly less stable. The four electron-withdrawing chlorine atoms make the protons on the adjacent carbons (α-protons) more acidic, increasing the likelihood of base-mediated elimination reactions. The carbon-chlorine bonds are also potential sites for nucleophilic attack.
Q2: How does solvent choice impact the stability of this compound?
Solvent properties play a critical role in the degradation pathways.
-
Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles, potentially leading to substitution (hydrolysis or alcoholysis) of the chlorine atoms, especially at elevated temperatures or under basic/acidic conditions.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally good choices for dissolving the compound. However, basic impurities (e.g., amines in DMF) can promote dehydrochlorination.
-
Aprotic Nonpolar Solvents (e.g., hexane, toluene): The compound is likely to have lower solubility in these solvents. They are less likely to participate directly in degradation reactions, but trace amounts of water or other impurities can still be problematic.
Q3: What are the likely degradation products?
The primary degradation products are expected to result from the loss of HCl. This can lead to the formation of dichlorodihyrothiophene 1,1-dioxide isomers. Further elimination or reaction with solvent could lead to more complex aromatic or polymeric byproducts. Under harsh conditions, decomposition of the sulfone ring itself could occur, releasing sulfur dioxide.[3]
Q4: Are there any specific contaminants I should be worried about in my solvents?
Yes. Trace amounts of water, bases (e.g., amines), and nucleophiles can initiate or catalyze degradation. It is highly recommended to use anhydrous, high-purity solvents for any application where stability is critical.
Q5: How should I store solutions of this compound?
Solutions should be stored at low temperatures (e.g., 2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[3] Long-term storage in solution is generally not recommended without prior stability testing.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (GC/LC-MS) after short-term storage or reaction. | Degradation of the compound. | 1. Confirm Identity: Use mass spectrometry to identify the new peaks. Look for masses corresponding to the loss of HCl or addition of solvent fragments. 2. Solvent Purity: Use fresh, anhydrous, high-purity solvent. 3. Lower Temperature: Store solutions at a lower temperature and minimize time at room temperature. |
| pH of the solution becomes acidic over time. | Formation of HCl via elimination or hydrolysis. | 1. Monitor pH: Periodically check the pH of the solution. 2. Use a Buffer: If compatible with your experiment, use a non-nucleophilic buffer to maintain a neutral pH. 3. Inert Atmosphere: Ensure the solution is stored and handled under an inert atmosphere to prevent moisture ingress which can facilitate hydrolysis.[4] |
| Formation of a precipitate or color change in the solution. | Polymerization of degradation products or reaction with solvent impurities. | 1. Characterize Precipitate: If possible, analyze the precipitate to understand its nature. 2. Solvent Screening: Test the stability in a small scale in different, high-purity solvents to find a more suitable one. |
| Poor recovery of the compound from a reaction mixture. | The compound has degraded under the reaction conditions. | 1. Reaction Conditions: Consider if the reaction temperature is too high or if basic/nucleophilic reagents are causing degradation. 2. Time-Course Study: Run a time-course experiment to determine the rate of degradation under your specific reaction conditions. |
Proposed Degradation Pathways
The stability of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is likely compromised by two main pathways: base-mediated elimination and nucleophilic substitution.
Pathway 1: Elimination of HCl
In the presence of a base (even a weak one like water or alcohol), dehydrochlorination can occur to form unsaturated sulfones.
Caption: Proposed nucleophilic substitution pathway.
Experimental Protocol: Assessing Stability in a Chosen Solvent
This protocol provides a framework for determining the stability of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in a specific solvent over time.
Materials and Equipment
-
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
-
High-purity, anhydrous solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined caps
-
GC-MS or LC-MS system
-
Temperature-controlled incubator or oven
Experimental Workflow Diagram
Sources
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 3. cpchem.com [cpchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Mitigation of Corrosive Byproducts in Reactions with 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
[1]
Executive Summary & Chemical Profile
3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (TCTHTD) is a highly chlorinated sulfone derivative.[1] While chemically stable at ambient conditions, it acts as a potent source of Hydrogen Chloride (HCl) and Sulfur Dioxide (SO2) under thermal stress or hydrolytic conditions.[1]
In drug development and polymer synthesis, TCTHTD is frequently utilized as a precursor for 3,4-dichlorothiophene via dehydrochlorination and subsequent SO2 extrusion (cheletropic elimination).[1] This utility comes with a severe penalty: the liberation of corrosive species that aggressively attack standard laboratory and pilot-plant metallurgy.[1]
This guide addresses the specific failure modes associated with TCTHTD chemistry and provides self-validating protocols for mitigation.
The Corrosion Mechanism (Root Cause Analysis)
To mitigate corrosion, one must understand the degradation pathway.[1] TCTHTD does not corrode metal directly; it generates the corrosive agents.[1][2]
Diagram 1: The Corrosion Cycle of TCTHTD
Figure 1: The degradation pathway showing how thermal elimination and moisture create a self-accelerating corrosion loop.[1]
Troubleshooting Guide: Operational Scenarios
Scenario A: "I am seeing pitting on my stainless steel (SS316) reactor walls."
Diagnosis: You are likely experiencing under-deposit corrosion or acid dew-point corrosion .[1] Even if your solvent is anhydrous, TCTHTD reactions often evolve HCl gas.[1] If the reactor headspace walls are cooler than the reaction mass, HCl and trace moisture condense to form concentrated hydrochloric acid droplets.
Scientific Rationale:
Stainless steel relies on a passive chromium oxide layer for protection.[1] Concentrated chloride ions (
Corrective Action Protocol:
-
Material Swap: For reactions >100°C, SS316 is insufficient .[1] Switch to Glass-Lined Steel (GLS) or Hastelloy C-276 .[1]
-
Headspace Heating: Trace heat the reactor headspace and vapor lines to
to prevent acid condensation. -
Nitrogen Sweep: Implement a sub-surface nitrogen sparge (not just a blanket) to mechanically sweep HCl out of the solution before it saturates.[1]
Scenario B: "My scrubber is clogging with a white solid."
Diagnosis: You are likely using an amine-based trap or a basic scrubber without adequate flow, leading to the precipitation of amine hydrochloride salts or sulfur-based oligomers .[1]
Scientific Rationale: If TCTHTD undergoes thermal decomposition, it can release SO2.[1] If SO2 meets amines (used as acid scavengers) in the absence of water, it can form charge-transfer complexes or insoluble salts.[1] Furthermore, HCl reacting with amine vapors in the exhaust line will deposit solid ammonium/amine salts immediately [2].[1]
Corrective Action Protocol:
-
Dual-Stage Scrubbing: Do not rely on a single trap.
-
Temperature Management: Keep the line from the reactor to the scrubber heated (
) to ensure salts deposit in the scrubber liquid, not the transfer tubing.
Material Compatibility Matrix
The following data summarizes compatibility specifically for chlorinated sulfone environments involving HCl evolution.
| Material | Rating | Max Temp | Failure Mode |
| PTFE (Teflon) | Excellent | 260°C | None (permeation possible at high pressure) |
| Glass-Lined Steel | Excellent | 230°C | Thermal shock (avoid rapid |
| Hastelloy C-276 | Good | 150°C | Slow corrosion if oxidizing agents present |
| SS 316/304 | Poor | < 40°C | Chloride Stress Corrosion Cracking (CSCC) |
| Viton (FKM) | Fair | 100°C | Swelling due to sulfone absorption |
Data synthesized from standard chemical resistance charts for chlorinated solvents and HCl [3].
Experimental Protocol: In-Situ Acid Scavenging
Objective: Neutralize HCl as it is generated to prevent reactor corrosion and side reactions.
Scope: Reactions of TCTHTD involving dehydrochlorination.
Diagram 2: The Scavenging Workflow
Figure 2: Heterogeneous scavenging prevents dissolved HCl from attacking reactor walls.[1]
Step-by-Step Procedure:
-
Base Selection: Avoid soluble amines if possible, as they complicate purification.[1] Use an inorganic, heterogeneous base:
-
Stoichiometry: Calculate the theoretical HCl evolution. Add 1.1 to 1.5 equivalents of base per mole of expected HCl.[1]
-
Agitation: High-shear mixing is critical. The reaction occurs at the solid-liquid interface.[1]
-
Monitoring: Monitor the headspace with damp pH paper.[1] If it turns red, your scavenging rate is slower than the generation rate. Reduce temperature or increase agitation.[1]
Frequently Asked Questions (FAQ)
Q: Can I use TCTHTD in a standard rotary evaporator (Rotavap)? A: Only if the vacuum pump is protected. TCTHTD residues can release HCl during concentration.[1] You must use a dry ice/acetone cold trap and a secondary base trap (KOH) before the pump inlet to prevent destroying the pump diaphragm.
Q: Is TCTHTD sensitive to light? A: Chlorinated sulfones can undergo slow photolysis.[1] Store in amber glass. However, moisture is the far greater threat than light.
Q: What is the smell indicating a leak? A: TCTHTD itself has a mild, pungent odor. A sharp, stinging sensation (HCl) or a "burnt match" smell (SO2) indicates active decomposition and immediate containment failure [4].[1]
Q: I need to dispose of TCTHTD waste. Can it go in standard halogenated waste? A: Yes, but it should be segregated as "Acidic Halogenated Waste."[1] Do not mix with strong oxidizers or highly alkaline waste streams without neutralization, as exotherms can trigger SO2 release.[1]
References
-
Panossian, Z., et al. (2013).[1][3] "Corrosion problems during oil and gas production and its mitigation." International Journal of Industrial Chemistry.
-
Integrated Global Services. (n.d.).[1] "Sulfolane Corrosion Prevention." IGS Technical Guides.
-
CP Lab Safety. (2025). "PTFE and Teflon Chemical Compatibility."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 77328, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide." PubChem.
Validation & Comparative
A Comparative Guide to Chlorinated vs. Non-Chlorinated Sulfolanes for Advanced Applications
This guide provides a comprehensive comparative analysis of chlorinated and non-chlorinated sulfolanes, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental properties, performance characteristics, and the critical experimental protocols necessary for their evaluation.
Introduction: The Role of Sulfolanes in Science and Industry
Sulfolane, or tetrahydrothiophene-1,1-dioxide, is a highly polar, aprotic solvent renowned for its exceptional thermal and chemical stability.[1] These properties have made it an indispensable tool in various industrial processes, including the extraction of aromatic hydrocarbons from petroleum and the purification of natural gas.[2][3] Its utility also extends to more specialized applications, such as a reaction solvent in pharmaceutical synthesis and as an electrolyte component in batteries.
The modification of the sulfolane backbone, such as through chlorination, presents an avenue for tuning its physicochemical properties for specific applications. However, it is important to note that chlorinated sulfolanes are not as widely commercialized or studied as their non-chlorinated counterpart. Consequently, a direct comparison must often be built upon a foundation of established knowledge of sulfolane, general principles of halogenation, and a robust framework for experimental validation. This guide will provide both the known data and the methodologies to generate new comparative insights.
Non-Chlorinated Sulfolane: The Established Benchmark
Standard sulfolane is a colorless, odorless solid at room temperature with a melting point of approximately 27°C. It is miscible with water and many organic solvents, a property conferred by the highly polar sulfonyl group.[2]
Key Performance Characteristics:
-
High Thermal Stability: Sulfolane is stable up to approximately 220°C, at which point it begins to decompose, forming sulfur dioxide and polymeric materials. This stability allows for its use in high-temperature reactions and regeneration processes.
-
Excellent Solvating Power: With a high dielectric constant and dipole moment, sulfolane is an excellent solvent for a wide range of polar and polarizable compounds.
-
Chemical Inertness: It is highly resistant to acids, bases, and oxidizing agents, making it a robust medium for a variety of chemical transformations.[4]
Primary Applications:
-
Aromatic Extraction: Its high selectivity for aromatic compounds over aliphatic ones is the basis for its widespread use in the petrochemical industry.[3]
-
Reaction Solvent: Its stability and solvating power are advantageous in reactions such as nucleophilic substitutions and polymerizations.
-
Electronics: It is used in the manufacturing of electronic components and as an electrolyte solvent in lithium-ion batteries.
Chlorinated Sulfolanes: A Theoretical and Practical Overview
The introduction of chlorine onto the sulfolane ring, for instance, to form 3-chlorosulfolane, is expected to modulate its properties in predictable ways based on fundamental chemical principles.
Anticipated Effects of Chlorination:
-
Increased Density and Boiling Point: The addition of a heavier chlorine atom will increase the molecular weight, leading to a higher density and boiling point.
-
Modified Polarity and Solubility: The introduction of a polar C-Cl bond can alter the overall dipole moment and, consequently, the solvent's polarity and solubility profile.
-
Enhanced Reactivity: The C-Cl bond can serve as a reactive site for nucleophilic substitution, potentially making chlorinated sulfolanes useful as intermediates in chemical synthesis.
-
Potential for Increased Toxicity: Halogenated organic compounds are often more toxic and persistent in the environment than their non-halogenated counterparts.[5][6] This is a critical consideration for any application.
Quantitative Performance Comparison
The following table summarizes the known properties of non-chlorinated sulfolane and provides a framework for the expected properties of a representative chlorinated sulfolane, 3-chlorosulfolane. The values for 3-chlorosulfolane are largely predictive and should be confirmed experimentally.
| Property | Non-Chlorinated Sulfolane | Chlorinated Sulfolane (3-Chlorosulfolane) - Expected |
| Molecular Formula | C₄H₈O₂S | C₄H₇ClO₂S |
| Molecular Weight | 120.17 g/mol | 154.61 g/mol |
| Boiling Point | 285 °C[1] | > 285 °C |
| Density | ~1.26 g/cm³[2] | > 1.26 g/cm³ |
| Relative Polarity | 0.41[7] | Altered; requires experimental determination |
| Thermal Stability | High | Potentially lower due to the C-Cl bond |
| Toxicity | Moderate[8] | Likely higher[5] |
Experimental Protocols for Comparative Analysis
To provide a rigorous, data-driven comparison, the following experimental protocols are outlined. These protocols are designed to be self-validating and provide the necessary data to populate the comparative table above.
Synthesis and Purification
The industrial synthesis of sulfolane typically involves a two-step process:
-
Diels-Alder Reaction: Butadiene reacts with sulfur dioxide to form 3-sulfolene.
-
Hydrogenation: The 3-sulfolene is then hydrogenated, typically using a Raney nickel catalyst, to yield sulfolane.
Sources
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Read "Gulf War and Health: Volume 2: Insecticides and Solvents" at NAP.edu [nationalacademies.org]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. turi.org [turi.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs after 28 days of exposure via oral gavage - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthetic efficiency of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide production"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, also known as tetrachlorosulfolane, is a polysubstituted heterocyclic compound of significant interest in organic synthesis. Its densely functionalized core, featuring a sulfone group and multiple chlorine atoms, imparts unique chemical properties that are leveraged in the development of novel pharmaceuticals and advanced materials. The sulfone moiety provides polarity and stability, while the chlorine atoms offer sites for further chemical modification and influence the molecule's overall steric and electronic profile.
The efficient and scalable synthesis of this compound is paramount for its practical application. This guide will benchmark the primary synthetic methodologies, focusing on reaction efficiency, accessibility of starting materials, and the practical aspects of each protocol.
Synthetic Pathway Overview
The principal and most direct route to 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide involves the exhaustive chlorination of a readily available starting material, sulfolane (tetrahydrothiophene 1,1-dioxide). Alternative approaches, while less common, will also be discussed to provide a comprehensive overview.
Caption: General synthetic pathway to the target molecule.
Method 1: Exhaustive Chlorination of Sulfolane
The most prevalent strategy for synthesizing 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is the direct, exhaustive chlorination of sulfolane. This approach leverages the stability of the sulfone ring and the reactivity of the alpha-hydrogens to the sulfonyl group. The introduction of chlorine atoms at these positions increases the acidity of the remaining protons, facilitating further substitution.[1]
Free-Radical Chlorination
Free-radical chlorination offers a pathway to introduce multiple chlorine atoms onto the sulfolane ring. This method typically involves the use of a radical initiator and a chlorinating agent.
Experimental Protocol: Free-Radical Chlorination with Sulfuryl Chloride
-
Reaction Setup: To a solution of sulfolane (1.0 eq) in a suitable solvent such as carbon tetrachloride, add a radical initiator (e.g., azobisisobutyronitrile - AIBN, 0.05 eq).
-
Reagent Addition: Slowly add an excess of sulfuryl chloride (SO₂Cl₂) (at least 4.0 eq) to the reaction mixture at room temperature. The use of excess sulfuryl chloride is crucial for driving the reaction towards tetrachlorination.
-
Initiation: The reaction mixture is heated to reflux (approximately 77 °C for carbon tetrachloride) and irradiated with a UV lamp to initiate and sustain the radical chain reaction.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed and the desired product is the major component.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess sulfuryl chloride are removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Causality of Experimental Choices:
-
Sulfuryl Chloride: This reagent is a convenient source of chlorine radicals under thermal or photochemical initiation and is often more selective than chlorine gas.
-
AIBN: As a radical initiator, AIBN decomposes at a predictable rate upon heating, providing a steady stream of radicals to propagate the chain reaction.
-
UV Irradiation: Photoinitiation provides the energy to homolytically cleave the Cl-Cl bond in sulfuryl chloride, generating the initial chlorine radicals.
-
Excess Reagent: A significant excess of the chlorinating agent is necessary to overcome the decreasing reactivity of the sulfolane ring as more chlorine atoms are introduced and to push the equilibrium towards the fully substituted product.
Ionic Chlorination
Ionic chlorination provides an alternative to free-radical methods and can offer different selectivity. This approach typically employs a Lewis acid catalyst to activate the chlorinating agent.
Experimental Protocol: Ionic Chlorination with Sulfuryl Chloride and a Lewis Acid Catalyst
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place sulfolane (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 0.1 eq) in a chlorinated solvent like dichloromethane.
-
Reagent Addition: Add sulfuryl chloride (4.0 - 5.0 eq) dropwise to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Conditions: After the addition is complete, the mixture is heated to reflux and stirred for several hours.
-
Monitoring: The reaction is monitored by GC or TLC.
-
Work-up and Purification: The reaction is quenched by carefully pouring it into ice-water. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) polarizes the S-Cl bond in sulfuryl chloride, making the chlorine atom more electrophilic and facilitating its attack on the C-H bonds of the sulfolane ring.[2]
-
Solvent: A non-protic, relatively inert solvent like dichloromethane is used to avoid reaction with the catalyst or reagents.
Comparison of Chlorination Methods
| Feature | Free-Radical Chlorination | Ionic Chlorination |
| Reagents | Sulfolane, SO₂Cl₂, Radical Initiator (e.g., AIBN) | Sulfolane, SO₂Cl₂, Lewis Acid (e.g., AlCl₃) |
| Conditions | Reflux, UV irradiation | Reflux, may require initial cooling |
| Selectivity | Can lead to a mixture of chlorinated products | Can offer higher selectivity for specific isomers |
| Yield | Moderate to good, dependent on reaction control | Generally good, but can be sensitive to conditions |
| Work-up | Relatively straightforward removal of solvent and excess reagent | Requires quenching and aqueous work-up to remove the catalyst |
| Safety | Requires handling of a radical initiator and UV radiation | Involves handling of corrosive and water-sensitive Lewis acids |
Alternative Synthetic Routes
While the direct chlorination of sulfolane is the most common approach, alternative strategies could be envisioned, although they are not well-documented in the literature for this specific target molecule.
Potential Alternative: Cycloaddition followed by Chlorination
One theoretical alternative could involve the cycloaddition of a tetrachlorinated diene with sulfur dioxide, followed by reduction of the double bond. However, the synthesis and stability of a suitable tetrachlorinated diene present significant synthetic challenges.
Characterization Data for 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
Accurate characterization is essential for confirming the identity and purity of the synthesized product.
| Property | Value |
| Molecular Formula | C₄H₄Cl₄O₂S[3] |
| Molecular Weight | 257.95 g/mol [3] |
| Appearance | White crystalline solid |
| Melting Point | 138-140 °C (literature value) |
| ¹H NMR (CDCl₃) | δ ~3.8 ppm (s, 4H) |
| ¹³C NMR (CDCl₃) | δ ~55 ppm (CH₂), ~85 ppm (CCl₂) |
| IR (KBr, cm⁻¹) | ~1330, 1150 (SO₂ stretch) |
Conclusion and Recommendations
The synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide is most efficiently achieved through the exhaustive chlorination of sulfolane. Both free-radical and ionic chlorination methods are viable, with the choice depending on the available equipment, desired selectivity, and scale of the reaction.
-
For laboratory-scale synthesis , free-radical chlorination initiated by AIBN and UV light offers a convenient and effective method. Careful control of the reaction time and stoichiometry of the chlorinating agent is crucial to maximize the yield of the tetrachlorinated product.
-
For larger-scale production , ionic chlorination might be more amenable, avoiding the need for specialized photochemical reactors. However, catalyst selection and removal are critical considerations.
Further research into alternative, more sustainable synthetic routes that avoid the use of chlorinated solvents and harsh reagents would be a valuable contribution to the field.
Visualization of the Primary Synthetic Workflow
Caption: Detailed workflow from starting materials to the final product.
References
- Moussa, V. N. (2012). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Australian Journal of Chemistry, 65(1), 95-96.
-
PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Thiophene, 3,3,4,4-tetrachlorotetrahydro-, 1,1-dioxide. Substance Details. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Chlorine in an Organic Molecule. Retrieved from [Link]
- Patents, G. (n.d.). Chlorination with sulfuryl chloride.
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- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google Patents [patents.google.com]
- 3. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem [pubchem.ncbi.nlm.nih.gov]
"quantitative analysis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide in complex mixtures"
Executive Summary
The quantitative analysis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (TCTT; CAS: 3737-41-5), often referred to as 3,3,4,4-tetrachlorosulfolane , presents a unique analytical challenge.[1] Positioned at the intersection of high thermal stability (sulfone core) and potential reactivity (polychlorination), this molecule requires a rigorous approach to distinguish it from its non-chlorinated precursors (sulfolane) and degradation byproducts in complex mixtures like reaction masses, industrial effluents, or biological matrices.[1]
This guide moves beyond generic protocols, offering a comparative technical analysis of Gas Chromatography with Electron Capture Detection (GC-ECD) versus GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]
Key Recommendation: For trace-level quantification in environmental or biological samples, GC-ECD is the superior choice for sensitivity due to the molecule's high electrophilicity.[1] However, for identification in unknown complex mixtures, GC-MS (SIM mode) is the requisite standard for specificity.[1]
Molecule Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior under stress.[1]
| Feature | Property | Analytical Implication |
| Structure | Cyclic sulfone with 4 Cl atoms | High electron affinity; ideal for ECD.[1] |
| Boiling Point | >280°C (Predicted) | Requires high-temperature columns; late eluter.[1] |
| Thermal Stability | Moderate to High | Risk of dehydrochlorination (loss of HCl) or SO₂ extrusion at extreme injector temps (>280°C). |
| Polarity | High (Sulfone group) | Requires polar solvents (DCM, Ethyl Acetate) for extraction; may tail on non-polar columns.[1] |
Comparative Method Analysis
The following table summarizes the performance metrics of the three primary analytical approaches.
Table 1: Performance Matrix for TCTT Analysis[1]
| Feature | Method A: GC-ECD (Recommended for Trace) | Method B: GC-MS (EI) (Recommended for ID) | Method C: LC-MS/MS (Alternative) |
| Mechanism | Electron Capture Detector | Electron Ionization (70 eV) | Electrospray Ionization (ESI-) |
| Sensitivity (LOD) | Excellent (< 1 pg) | Good (10–50 pg in SIM mode) | Moderate (Ionization can be poor) |
| Selectivity | Moderate (Responds to all halogens) | High (Mass spectral fingerprint) | High (MRM transitions) |
| Linearity Range | |||
| Matrix Interference | High (Susceptible to other electrophiles) | Low (Spectral deconvolution) | Low (Subject to ion suppression) |
| Cost per Analysis | Low | Medium | High |
The "Gold Standard" Protocol: GC-ECD with GC-MS Confirmation[1]
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale:[1] TCTT is moderately soluble in water but highly soluble in chlorinated organic solvents.[1] Direct injection of aqueous mixtures is impossible for GC.
-
Aliquot: Take 10 mL of aqueous sample (or 1 g solid dissolved in water).
-
Internal Standard (IS): Spike with Decachlorobiphenyl (PCB 209) or d8-Sulfolane .[1]
-
Note: PCB 209 is preferred for ECD; d8-Sulfolane for MS.[1]
-
-
Extraction: Add 5 mL Dichloromethane (DCM) .
-
Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes to break emulsions.
-
Concentration: Collect the organic (bottom) layer.[1] Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute in 1 mL Isooctane (for ECD stability) or Ethyl Acetate.
B. Instrumental Parameters (GC-ECD)
-
Column: DB-1701 or ZB-50 (Mid-polarity phases reduce tailing of the sulfone group).[1]
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]
-
-
Inlet: Splitless mode.
-
Temperature:250°C (Do not exceed 260°C to prevent thermal degradation).
-
-
Carrier Gas: Helium (1.2 mL/min constant flow).[1]
-
Makeup Gas: Nitrogen (60 mL/min) – Critical for ECD operation.
-
Detector Temp: 300°C.
-
Oven Program:
-
Hold 90°C for 1 min.
-
Ramp 20°C/min to 200°C.
-
Ramp 5°C/min to 280°C.
-
Hold 5 min.
-
C. Self-Validating Logic (QA/QC)
To ensure trustworthiness, the protocol must include:
-
Surrogate Recovery: Spike samples with a chemically similar compound (e.g., Tetrachlorothiophene) before extraction.[1] Recovery must be 70–130%.[1]
-
Check Standards: Run a mid-level standard every 10 samples. Drift must be <15%.[1][2]
-
Dual-Column Confirmation: If using ECD, run the sample on a secondary column (e.g., DB-5) to confirm retention time matches.[1]
Alternative Protocol: LC-MS/MS
Use case: When the matrix is thermally labile or the sample contains non-volatile co-contaminants that would foul a GC inlet.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]
-
Ionization: ESI Negative mode (Look for adducts
or ).[1] -
Transitions: Optimize for loss of
(-64 Da) or (-35 Da).
Visualization of Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing TCTT in complex mixtures.
Figure 1: Decision tree and workflow for the extraction and analysis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
References
-
Headley, J. V., Peru, K. M., & Dickson, L. C. (1999).[1][3] Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69-75.[1][3] Link
-
U.S. EPA. (2015).[1] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[1] SW-846 Update V. (Standard for ECD analysis of polychlorinated species). Link
-
PubChem. (n.d.).[1] 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (CID 77328).[1][4] National Library of Medicine. Link
-
Agilent Technologies. (2019).[1] Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD. Application Note. Link
Sources
- 1. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Definitive Guide to the Inter-Laboratory Characterization of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise and reproducible characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural elucidation and purity assessment of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide. Drawing from established principles of analytical chemistry and spectroscopy, we present a framework for an inter-laboratory comparison to establish a robust and validated characterization protocol for this compound.
Introduction to 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a halogenated sulfone with potential applications in various fields, including as a building block in organic synthesis and as a performance chemical.[1][2][3] Its chemical structure, featuring a saturated five-membered ring with four chlorine atoms and a sulfone group, presents unique analytical challenges that necessitate a multi-faceted characterization approach. Accurate determination of its identity, purity, and impurity profile is critical for its effective and safe application.
This guide is structured as a proposal for a collaborative inter-laboratory study designed to identify and mitigate potential sources of analytical variability. By comparing results from various techniques, we aim to establish a gold-standard protocol for the comprehensive characterization of this molecule.
Physicochemical Properties
A foundational step in the characterization of any compound is the determination of its fundamental physicochemical properties. These parameters are not only crucial for quality control but also inform the selection of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₄O₂S | [1][3] |
| Molecular Weight | 257.95 g/mol | [1][3] |
| IUPAC Name | 3,3,4,4-tetrachlorothiolane 1,1-dioxide | [1] |
| CAS Number | 3737-41-5 | [1][3] |
Proposed Inter-Laboratory Study Workflow
To ensure the comprehensive and reproducible characterization of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, a three-pronged analytical approach is proposed for our inter-laboratory study. Each participating laboratory would receive a standardized sample and be tasked with performing a suite of spectroscopic, chromatographic, and thermal analyses.
Caption: Proposed workflow for the inter-laboratory characterization study.
Part 1: Spectroscopic Characterization
Spectroscopic techniques provide fundamental information about the molecular structure and functional groups present in 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy: Due to the molecular structure of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, all four protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet. The chemical shift of this peak will be influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the sulfone group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two distinct signals: one for the two equivalent methylene carbons (-CH₂-) and another for the two equivalent quaternary carbons (-CCl₂-).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[4]
-
Acquisition Parameters (¹H):
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C):
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion and sensitivity, which is crucial for resolving subtle differences and detecting low-level impurities.[4] Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in sharp singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, the most characteristic absorption bands are expected to arise from the sulfone group.
Expected Characteristic Absorptions:
-
S=O Asymmetric Stretch: Strong absorption in the range of 1300-1350 cm⁻¹.
-
S=O Symmetric Stretch: Strong absorption in the range of 1120-1160 cm⁻¹.
-
C-H Stretch (aliphatic): Medium absorption around 2900-3000 cm⁻¹.[5]
-
C-Cl Stretch: Strong to medium absorption in the fingerprint region (600-800 cm⁻¹).
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Trustworthiness of the Protocol: The use of FTIR provides high sensitivity and reproducibility.[6] Recording spectra using both KBr pellet and ATR methods can help to identify any potential artifacts arising from sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak should be observable, and its isotopic pattern will be characteristic of a molecule containing four chlorine atoms.
-
Major Fragments: Loss of SO₂, Cl, HCl, and various combinations thereof are expected to be prominent fragmentation pathways.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.[7]
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet temperature: 250 °C.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Oven program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Expertise in Interpretation: The isotopic cluster of the molecular ion is a critical diagnostic tool. The relative abundances of the M, M+2, M+4, M+6, and M+8 peaks, due to the natural abundance of ³⁵Cl and ³⁷Cl, must be compared with theoretical predictions to confirm the presence of four chlorine atoms.
Part 2: Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the likely volatility of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, GC-MS is an ideal method for purity assessment.
Experimental Protocol:
The GC-MS protocol described in the Mass Spectrometry section (1.3) can be utilized for purity analysis. The total ion chromatogram (TIC) will be used to determine the area percentage of the main peak, providing an estimation of purity.
Potential Impurities:
A plausible synthesis of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide could involve the chlorination of tetrahydrothiophene followed by oxidation. Potential impurities could therefore include:
-
Unreacted starting materials (tetrahydrothiophene).
-
Partially chlorinated intermediates (mono-, di-, and tri-chlorinated tetrahydrothiophene 1,1-dioxides).
-
Over-chlorinated products.
-
Solvent residues from the synthesis and purification process.
Caption: Plausible synthesis route and potential impurities.
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or for orthogonal confirmation of purity, reverse-phase HPLC with UV detection is a valuable technique.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50:50 acetonitrile:water.
-
Ramp to 95:5 acetonitrile:water over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
Self-Validating System: The use of two different chromatographic techniques (GC and HPLC) provides an orthogonal approach to purity determination. Consistent purity values across both methods enhance the confidence in the analytical results.
Part 3: Thermal and Elemental Analysis
Thermal and elemental analyses provide complementary information regarding the compound's stability, composition, and purity.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[8][9] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point and other thermal transitions.[8][9]
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.[10]
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum or platinum pan.
-
TGA/DSC Conditions:
-
Temperature range: 25 °C to 600 °C.
-
Heating rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the pure compound. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.
-
TGA: A stable baseline until the onset of thermal decomposition. The decomposition may occur in one or multiple steps.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (C, H, N, S, and halogens) in a compound. This is a fundamental technique for confirming the empirical formula.
Experimental Protocol:
-
Instrumentation: An elemental analyzer capable of CHNS and halogen determination.
-
Analysis:
-
Combustion analysis for C, H, N, and S.
-
Oxygen flask combustion or other suitable methods for chlorine (Cl) determination.[11]
-
Authoritative Grounding: The experimentally determined elemental composition should be compared to the theoretical values calculated from the molecular formula (C₄H₄Cl₄O₂S). A close correlation (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Conclusion
The comprehensive characterization of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide requires a multi-technique approach. This guide outlines a robust framework for an inter-laboratory comparison study, leveraging the strengths of spectroscopic, chromatographic, and thermal analysis techniques. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve accurate, reproducible, and reliable characterization of this and other novel chemical entities. The establishment of a standardized analytical protocol through such a collaborative effort will be invaluable for ensuring data quality and consistency across different laboratories and applications.
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A Comparative Assessment of the Biological Activity of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide and Its Analogs
In the landscape of drug discovery and development, the systematic evaluation of structure-activity relationships (SAR) is paramount. The introduction of halogen atoms into a parent molecule can profoundly alter its physicochemical properties, thereby influencing its biological activity, metabolic stability, and toxicity profile. This guide provides a comparative framework for assessing the biological activity of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide against its structural analogs. By detailing robust experimental protocols, we aim to equip researchers with the necessary tools to dissect the nuanced effects of chlorination on this sulfone scaffold.
Introduction: The Sulfolane Scaffold and the Impact of Halogenation
Tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane, serves as a versatile polar aprotic solvent. Its derivatives have garnered interest in medicinal chemistry due to their potential biological activities. The core compound of this guide, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide, represents a heavily chlorinated analog of sulfolane. The presence of four chlorine atoms is anticipated to significantly modulate its biological properties. Organochlorine compounds are known to exhibit a wide spectrum of biological effects, including immunosuppressive and cytotoxic activities.[1][2] Therefore, a comparative analysis of the biological activity of the tetrachlorinated compound against its non-chlorinated and partially chlorinated analogs is crucial for understanding its therapeutic potential and toxicological risks.
This guide will focus on three key areas of biological activity:
-
Cytotoxicity: Assessing the potential for the compounds to induce cell death.
-
Anti-inflammatory Activity: Investigating the ability of the compounds to modulate key inflammatory pathways.
-
Immunosuppressive Activity: Evaluating the impact of the compounds on immune cell function.
The following analogs will be considered for a comprehensive comparison:
-
Analog 1: Tetrahydrothiophene 1,1-dioxide (Sulfolane) - The non-halogenated parent compound.
-
Analog 2: 3,4-Dichlorotetrahydrothiophene 1,1-dioxide - A partially chlorinated analog.
-
Core Compound: 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
Comparative Biological Activity Assessment: A Methodological Approach
To objectively compare the biological activities of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and its analogs, a series of well-established in vitro assays are proposed. The rationale behind the selection of these assays is to provide a multi-faceted view of the compounds' cellular effects.
Assessment of Cytotoxicity: The MTT Assay
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[3] It is a robust and widely used method for assessing the cytotoxic potential of chemical compounds.[4][5] A reduction in metabolic activity is indicative of either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. This initial screen is essential to determine the concentration range at which the compounds can be tested for other biological activities without causing overt toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Seed human cancer cell lines (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.[5]
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare stock solutions of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and its analogs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells with the compounds for 48-72 hours.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Predicted Outcome & Data Presentation:
Based on the known toxicity of some organochlorine compounds, it is hypothesized that the cytotoxicity will increase with the degree of chlorination.
| Compound | Predicted IC₅₀ (µM) |
| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | >100 |
| 3,4-Dichlorotetrahydrothiophene 1,1-dioxide | 50-100 |
| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | 10-50 |
Assessment of Anti-inflammatory Activity
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[7] Its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Therefore, assessing the ability of the compounds to inhibit NF-κB activation and subsequent TNF-α production provides a direct measure of their anti-inflammatory potential.
NF-κB Activation Assay
Causality Behind Experimental Choice: A reporter gene assay is a highly sensitive and specific method to quantify the activation of a particular signaling pathway. In this case, a luciferase reporter gene under the control of an NF-κB response element will be used. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. This assay provides a mechanistic insight into the anti-inflammatory action of the compounds.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for the NF-κB reporter assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB promoter and a plasmid containing the Renilla luciferase gene (as a transfection control).
-
-
Compound Treatment:
-
24 hours post-transfection, pre-treat the cells with non-toxic concentrations of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and its analogs for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
-
TNF-α Secretion Assay (ELISA)
Causality Behind Experimental Choice: To confirm that the inhibition of the NF-κB pathway translates to a functional anti-inflammatory effect, the secretion of the pro-inflammatory cytokine TNF-α will be measured using an Enzyme-Linked Immunosorbent Assay (ELISA). This assay provides a quantitative measure of the protein level of a key inflammatory mediator.
Experimental Protocol: TNF-α ELISA
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage-like cells in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production.
-
Incubate for 24 hours.
-
-
ELISA:
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Determine the concentration of TNF-α in the samples from the standard curve.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.
-
Predicted Outcome & Data Presentation:
It is anticipated that the chlorinated analogs will exhibit greater anti-inflammatory activity.
| Compound | Predicted NF-κB Inhibition (%) | Predicted TNF-α Inhibition (%) |
| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | < 10% | < 10% |
| 3,4-Dichlorotetrahydrothiophene 1,1-dioxide | 20-40% | 25-45% |
| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | 50-70% | 55-75% |
Assessment of Immunosuppressive Activity
To evaluate the potential immunosuppressive effects of the compounds, their impact on T-cell proliferation will be assessed. T-lymphocytes are central to the adaptive immune response, and their proliferation is a hallmark of immune activation.
Causality Behind Experimental Choice: The inhibition of T-cell proliferation is a key indicator of immunosuppressive activity. This assay directly measures the ability of the compounds to interfere with a critical process in the adaptive immune response.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for the T-cell proliferation assay.
Experimental Protocol: T-Cell Proliferation Assay (BrdU Incorporation)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend the cells in complete RPMI-1640 medium.
-
-
Cell Stimulation and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with non-toxic concentrations of the test compounds.
-
Stimulate the cells with anti-CD3/CD28 beads to induce T-cell proliferation.
-
Incubate for 72 hours.
-
-
BrdU Incorporation:
-
Add BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 18 hours. BrdU is a synthetic analog of thymidine and is incorporated into the DNA of proliferating cells.
-
-
Measurement:
-
Measure BrdU incorporation using a commercially available BrdU ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of T-cell proliferation inhibition relative to the stimulated control.
-
Predicted Outcome & Data Presentation:
The immunosuppressive activity is expected to correlate with the degree of chlorination.
| Compound | Predicted T-Cell Proliferation Inhibition (%) |
| Tetrahydrothiophene 1,1-dioxide (Sulfolane) | < 5% |
| 3,4-Dichlorotetrahydrothiophene 1,1-dioxide | 15-30% |
| 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | 40-60% |
Conclusion and Future Directions
This guide outlines a systematic approach to compare the biological activities of 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and its analogs. The proposed experimental framework, based on established and validated in vitro assays, will enable researchers to generate robust and comparable data on the cytotoxicity, anti-inflammatory, and immunosuppressive properties of these compounds.
The predicted outcomes, based on the known biological effects of halogenated compounds, suggest that increasing the degree of chlorination on the tetrahydrothiophene 1,1-dioxide scaffold will likely enhance its biological activity. However, this increased potency may also be associated with greater cytotoxicity. The experimental data generated from these studies will be invaluable for understanding the structure-activity relationships of this class of compounds and for guiding future drug development efforts. Further investigations could explore the in vivo efficacy and safety of the most promising analogs in relevant animal models of inflammation and autoimmune disease.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide
For the diligent researcher engaged in the complexities of drug discovery and development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, in-depth protocol for the proper disposal of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is built on a foundation of technical accuracy and field-tested experience, designed to empower you with the knowledge to handle this compound with the utmost confidence.
Understanding the Hazard Profile
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide is a chlorinated heterocyclic compound with a significant hazard profile that necessitates careful handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic if swallowed and causes skin and serious eye irritation[1]. The presence of chlorine atoms in the molecule also calls for special consideration during disposal, particularly when considering thermal decomposition methods.
A thorough understanding of its properties is the first step in safe management. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C4H4Cl4O2S |
| Molecular Weight | 257.95 g/mol |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Appearance | Solid (powder or lump) |
| Melting Point | 178.5-179.5 °C |
Core Disposal Directive: A Mandate for Professional Hazardous Waste Management
Under no circumstances should 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide or any materials contaminated with it be disposed of in standard laboratory trash or flushed down the drain. The primary and only acceptable method of disposal is through a licensed and approved hazardous waste management program. This is in line with regulations for chlorinated hazardous wastes, which require specialized handling and treatment[2].
The disposal process can be visualized as a clear, sequential workflow:
Caption: Workflow for the safe disposal of 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Identify and Characterize: All waste streams containing 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide, including unreacted material, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as hazardous waste.
-
Segregate at the Source: Collect this waste in a dedicated, clearly labeled container. It is crucial to prevent the mixing of incompatible chemicals to avoid dangerous reactions[3]. Based on general principles for chlorinated hydrocarbons and sulfones, this waste should be kept separate from:
-
Container Selection: Use a robust, leak-proof container with a secure lid. The container material should be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
2. Packaging and Labeling:
-
Secure Packaging: Ensure the waste container is tightly sealed to prevent any release of dust or vapors. For solid waste, double-bagging in heavy-duty polyethylene bags before placing it in the final container is a recommended best practice[6].
-
Proper Labeling: The container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
3. Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is advisable to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
4. Final Disposal:
-
Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Treatment Method: The most appropriate disposal method for chlorinated organic compounds like this is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers[7][8]. This is critical to neutralize the acidic gases (primarily hydrogen chloride) produced during combustion and to prevent the formation of other hazardous byproducts like dioxins[7][9][10].
Spill Management: A Protocol for Immediate and Safe Response
In the event of a spill, a swift and correct response is paramount to preventing exposure and further contamination.
Caption: Decision and action workflow for a 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide spill.
Small Spill Cleanup Protocol (<5 grams)
This protocol is for small, manageable spills that can be handled by trained laboratory personnel.
-
Alert and Secure: Immediately alert others in the vicinity. Restrict access to the spill area.
-
Consult the SDS: If you are ever in doubt, refer to the Safety Data Sheet for specific guidance.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include:
-
A lab coat or chemical-resistant apron
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
-
Contain the Spill: Gently cover the solid spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Work from the outside of the spill inwards[6].
-
Collect the Material: Using a plastic scoop and brush, carefully sweep the absorbed material and place it into a designated hazardous waste container or a heavy-duty polyethylene bag[11]. Avoid creating dust. Do not use a broom that could disperse the powder into the air[3].
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a decontamination solution. A solution of soap and water is generally effective for the initial cleaning.
-
For thorough decontamination, a solution of 5% sodium hypochlorite (bleach) can be used, followed by a rinse with a 5% sodium thiosulfate solution to neutralize the corrosive bleach, and finally a water rinse.
-
-
Dispose of all Materials: All materials used in the cleanup, including PPE, are considered hazardous waste and must be disposed of accordingly.
-
Report the Incident: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.
For larger spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility. This commitment to meticulous safety and disposal practices is integral to the integrity of your research.
References
-
PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved January 28, 2026, from [Link]
-
ChemKlean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved January 28, 2026, from [Link]
-
National Research Council. (2000). Waste Incineration and Public Health. The National Academies Press. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved January 28, 2026, from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved January 28, 2026, from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
-
MDPI. (2024). Enhanced Degradation of Petroleum and Chlorinated Hydrocarbons by a Dual-Bacteria System. Retrieved January 28, 2026, from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved January 28, 2026, from [Link]
Sources
- 1. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide | C4H4Cl4O2S | CID 77328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
